(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(1S)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3/t7-/m1/s1 |
InChI Key |
OEFZNWLHWVRJJG-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)[C@@H](CN)N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
The following technical guide details the properties, synthesis, and applications of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine , a specialized chiral building block.
Executive Summary
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a high-value chiral vicinal diamine characterized by the presence of a sterically encumbered, electron-rich 2,6-dimethoxyphenyl group. This structural motif makes it a critical scaffold in asymmetric catalysis (as a ligand for Ru, Rh, and Ir complexes) and medicinal chemistry (as a pharmacophore for isoquinoline alkaloids and GPCR ligands). Its rigid steric environment, provided by the ortho-methoxy substituents, enhances enantioselectivity in catalytic transformations and binding affinity in drug targets.
Chemical Identity & Properties
| Parameter | Data |
| Chemical Name | (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine |
| Common CAS | 1089349-54-1 (Racemic/General); Specific (1S) isomer often custom synthesized. |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Chiral Center | C1 (Benzylic position) assigned (S)-configuration |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO; slightly soluble in water. |
| pKa (Calc.) | ~9.8 (primary amine), ~7.5 (benzylic amine) |
Structural Analysis
The molecule features a vicinal diamine backbone anchored to a 2,6-dimethoxybenzene ring.
-
Steric Bulk: The two methoxy groups at the ortho positions create a "picket fence" effect, restricting rotation and shielding the benzylic position. This is crucial for inducing chirality in downstream applications.
-
Electronic Effect: The electron-donating methoxy groups increase the basicity of the benzylic amine and the electron density of the aromatic ring, influencing metal coordination strength.
Synthetic Routes & Production
To ensure high enantiomeric excess (ee > 99%), the synthesis of the (1S)-isomer requires stereocontrolled methods rather than simple resolution of the racemate. The Sulfinamide Auxiliary Approach is the industry standard for scalability and purity.
Protocol: Diastereoselective Synthesis via Ellman’s Auxiliary
This protocol utilizes (S)-tert-butanesulfinamide to direct the stereochemistry of the amine formation.
Step 1: Condensation (Imine Formation)
-
Reagents: 2,6-Dimethoxybenzaldehyde, (S)-(-)-2-methyl-2-propanesulfinamide, Ti(OEt)₄ (Lewis Acid/Water Scavenger).
-
Solvent: THF (anhydrous).
-
Conditions: Reflux, 6–12 h.
-
Mechanism: Titanium(IV) ethoxide activates the carbonyl and scavenges water, driving the equilibrium to the chiral N-sulfinyl imine.
Step 2: Aza-Henry Reaction (Nitro-Mannich)
-
Reagents: Nitromethane (CH₃NO₂), KOtBu or chiral phase-transfer catalyst (if further enhancement is needed).
-
Conditions: -78°C to 0°C.
-
Outcome: Nucleophilic attack of the nitronate anion occurs on the Si-face of the imine (dictated by the sulfinyl group), yielding the (1S)-sulfinyl-protected
-nitroamine.
Step 3: Global Reduction & Deprotection
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or H₂/Raney Ni.
-
Solvent: THF or MeOH.
-
Process:
-
Reduction of the nitro group to a primary amine.
-
Cleavage of the sulfinyl group (acidic workup with HCl/MeOH) to liberate the free diamine.
-
-
Purification: Recrystallization of the dihydrochloride salt.
Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure (1S) configuration.
Applications in Drug Development & Catalysis[3]
A. Chiral Ligand Design (Asymmetric Catalysis)
The (1S)-diamine serves as a precursor for Noyori-Ikariya type catalysts (Ru-diamine complexes).
-
Mechanism: The diamine coordinates to the metal center (Ru, Rh), creating a chiral pocket. The 2,6-dimethoxy groups provide "wall-like" steric hindrance, forcing the substrate (e.g., ketones, imines) to approach from a specific trajectory.
-
Use Case: Asymmetric Transfer Hydrogenation (ATH) of aryl ketones to chiral alcohols.
B. Pharmaceutical Intermediate
-
Isoquinoline Mimetics: The 1-aryl-1,2-diamine scaffold is a bioisostere for the tetrahydroisoquinoline core found in many alkaloids.
-
GPCR Ligands: Used in the synthesis of selective antagonists where the methoxy groups lock the conformation of the pharmacophore, improving receptor subtype selectivity (e.g., Alpha-1 adrenergic receptors).
Analytical Specifications & Quality Control
To validate the identity and purity of the (1S)-enantiomer, the following analytical suite is required.
| Test | Specification | Methodology |
| Proton NMR | Consistent structure | ¹H NMR (400 MHz, CDCl₃): δ 7.2 (t, 1H), 6.6 (d, 2H), 4.5 (dd, 1H, chiral CH), 3.8 (s, 6H, OMe). |
| Chiral HPLC | > 98% ee | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |
| Optical Rotation | Specific [α]D | Measured in MeOH at 20°C (Value depends on concentration/salt form). |
| Mass Spec | [M+H]⁺ = 197.13 | ESI-MS or HRMS. |
Safety & Handling
-
Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Handling: Use exclusively in a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles. In case of contact, wash immediately with polyethylene glycol 400.
References
-
ChemicalBook. (2025). 1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE Basic Information and CAS 1089349-54-1.
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.
-
Sigma-Aldrich. (2025). (S)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride Product Sheet.
-
BenchChem. (2025). Technical Guide to Vicinal Diamine Synthesis and Resolution.
-
PubChem. (2025). 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine Compound Summary.
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine molecular weight and formula
The following technical whitepaper details the physicochemical profile, synthetic methodology, and application spectrum of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine . This guide is structured for researchers requiring high-fidelity data for ligand design and asymmetric catalysis.
Classification: Chiral Vicinal Diamine / Privileged Ligand Scaffold Document ID: SAS-2025-DMPED
Executive Summary
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a specialized chiral building block distinguished by the steric and electronic influence of the ortho-dimethoxy substituents on the phenyl ring. Unlike unsubstituted phenyl-1,2-diamines, the 2,6-dimethoxy motif introduces significant torsional strain and potential hemilabile coordination sites (via methoxy oxygens), making this scaffold highly valuable in asymmetric catalysis (specifically Ru/Ir-catalyzed hydrogenation) and as a precursor for chiral imidazolines .
This guide outlines the molecular specifications, a robust synthetic protocol based on Ellman’s auxiliary chemistry, and critical quality control parameters.
Physicochemical Profile
The following data is consolidated from structural analysis and commercial specifications for CAS 1089349-54-1.
| Parameter | Specification | Notes |
| IUPAC Name | (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine | |
| CAS Number | 1089349-54-1 | Primary identifier for the (S)-enantiomer.[1] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | Monoisotopic Mass: 196.1212 |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; store under inert gas ( |
| Solubility | MeOH, DCM, DMSO, THF | Sparingly soluble in hexanes. |
| pKa (Calc) | ~9.8 (primary amine), ~8.5 (benzylic) | Benzylic amine is less basic due to inductive effects. |
| Chirality | (S)-Configuration | Controlled by C1 stereocenter. |
Synthetic Methodology: The Ellman Protocol
Rationale: While various routes exist (e.g., reduction of amino acids), the Ellman Sulfinamide approach is the industry standard for generating high enantiomeric excess (>98% ee) in 1-aryl-1,2-diamines. This method avoids the racemization risks associated with Strecker synthesis and allows for scalable production.
Reaction Scheme
-
Condensation: 2,6-Dimethoxybenzaldehyde + (S)-tert-butanesulfinamide
Chiral N-Sulfinyl Imine. -
Aza-Henry Addition: Imine + Nitromethane
-Nitro Sulfinamide. -
Global Reduction/Deprotection: Reduction of Nitro group + Cleavage of Sulfinyl group
Chiral Diamine.
Detailed Protocol
Step 1: Formation of the Chiral Imine
-
Reagents: 2,6-Dimethoxybenzaldehyde (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq),
(2.0 eq). -
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Dissolve aldehyde and sulfinamide in THF under
. -
Add
dropwise (Lewis acid catalyst/dehydrating agent). -
Reflux for 12–16 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with brine. Filter the titanium salts through a Celite pad. Dry organic layer over
and concentrate. -
Yield Target: >85% (Yellow oil).
-
Step 2: Diastereoselective Aza-Henry Reaction
-
Reagents: Crude Imine, Nitromethane (
, 5.0 eq), Base (KOtBu or NaH, 0.1 eq). -
Conditions: -78°C to -40°C.
-
Mechanism: The bulky tert-butyl group directs the nucleophilic attack of the nitronate anion, establishing the (S)-configuration at C1.
-
Procedure:
-
Cool the imine solution in THF to -78°C.
-
Add pre-deprotonated nitromethane slowly.
-
Stir for 4 hours, allowing slow warming to -40°C.
-
Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography is critical here to separate minor diastereomers.
-
Step 3: Reduction and Deprotection
-
Reagents:
(4.0 eq) or (Raney Ni). -
Solvent: Dry Ether or THF.
-
Procedure:
-
Add the nitro-sulfinamide intermediate to a suspension of
at 0°C. -
Heat to reflux for 6 hours. This step reduces the nitro group to an amine and cleaves the sulfinyl group (reductive cleavage).
-
Alternative: If sulfinyl group remains, treat with 4M HCl in dioxane to deprotect.
-
Final Isolation: Basify with NaOH to pH >12, extract with DCM. The product is the free base diamine.
-
Visualization: Synthesis & Mechanism
The following diagram illustrates the stereoselective pathway and the steric environment of the final ligand.
Figure 1: Stereoselective synthesis via Ellman's auxiliary chemistry ensuring (S)-configuration.
Applications in Drug Discovery & Catalysis[2]
Privileged Chiral Ligand
The (1S)-diamine motif acts as a bidentate (
-
Noyori Hydrogenation: When complexed with Ruthenium (Ru-Diamine-BINAP), this diamine facilitates the asymmetric hydrogenation of aryl ketones.
-
Hemilability: The methoxy oxygens can transiently coordinate to the metal center, stabilizing reactive intermediates—a feature absent in standard DPEN (diphenylethylenediamine) ligands.
Synthesis of Chiral Imidazolines
Condensation of this diamine with aldehydes yields chiral imidazolines, which are potent organocatalysts and bioisosteres in medicinal chemistry.
Resolution Agent
Due to its basicity and rigid chiral backbone, it is used to resolve racemic carboxylic acids (e.g., Naproxen analogs) via diastereomeric salt formation.
Quality Control & Validation
To ensure the integrity of the "Senior Scientist" workflow, the following QC parameters must be met before using the material in downstream applications.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | Diagnostic peaks: |
| Enantiomeric Excess | Chiral HPLC | >98% ee (Column: Chiralpak AD-H, Hexane/IPA). |
| Purity | LC-MS | >97% (Area%).[3] Look for M+H = 197.1. |
| Water Content | Karl Fischer | <0.5% (Diamine is hygroscopic; water affects ligand binding). |
References
-
Sigma-Aldrich. (1S)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride Product Specification. Retrieved from
-
PubChem. 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine Compound Summary. National Library of Medicine.[4] Retrieved from
-
BenchChem. Asymmetric Synthesis of 1,2-Diamines and Their Applications. Retrieved from
-
ChemicalBook. 1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE Suppliers and Data. Retrieved from
-
Royal Society of Chemistry. Catalytic asymmetric synthesis of 1,2-diamines. Chem. Soc. Rev., 2011. Retrieved from
Sources
Stereochemical Dynamics and Catalytic Applications of 1S and 1R 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Executive Summary
Chiral vicinal diamines are privileged scaffolds in asymmetric synthesis, serving as indispensable ligands for transition-metal-catalyzed transformations. Among these, 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine represents a highly specialized pharmacophore and catalytic building block. The presence of the electron-rich and sterically demanding 2,6-dimethoxyphenyl moiety at the C1 position imparts profound conformational rigidity to the molecule.
This technical guide elucidates the structural dichotomy between its 1S and 1R enantiomers. By detailing their Cahn-Ingold-Prelog (CIP) assignments, their mechanistic divergence in asymmetric transfer hydrogenation (ATH), and the rigorous protocols required for their resolution, this whitepaper provides a comprehensive framework for researchers utilizing stereospecific diamines in drug development.
Stereochemical Architecture & CIP Profiling
The fundamental difference between the 1S and 1R enantiomers lies in the spatial arrangement of substituents around the C1 stereocenter. The assignment of absolute configuration strictly adheres to the Cahn-Ingold-Prelog (CIP) priority rules[1].
Causality in CIP Assignment: To determine the configuration, we evaluate the atoms directly attached to C1:
-
-NH₂ (Priority 1): Nitrogen (atomic number 7) takes the highest priority.
-
-CH₂NH₂ (Priority 2): The carbon is bonded to (N, H, H). The presence of nitrogen in the second shell elevates its priority over an all-carbon substituent.
-
-2,6-Dimethoxyphenyl (Priority 3): The aromatic carbon is bonded to (C, C, C) via Kekulé resonance. Because carbon (6) is lower than nitrogen (7), the aryl group is subordinate to the aminomethyl group, despite its massive steric bulk.
-
-H (Priority 4): Hydrogen (atomic number 1) is the lowest priority.
When the lowest priority group (-H) is oriented away from the observer:
-
1S-Enantiomer: The sequence from Priority 1 → 2 → 3 traces a counter-clockwise path.
-
1R-Enantiomer: The sequence from Priority 1 → 2 → 3 traces a clockwise path.
Mechanistic Role in Asymmetric Catalysis
In the realm of asymmetric transfer hydrogenation (ATH), chiral diamines coordinate with Ru(II) or Ir(III) precursors to form active metallacycles[2]. The choice between the 1S and 1R enantiomer of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine is not merely a structural preference; it is the absolute determinant of the final product's stereochemistry.
The Causality of Stereocontrol: When the diamine binds to a metal center, the bulky 2,6-dimethoxyphenyl group is forced into a pseudo-equatorial position to minimize steric clash with the metal's apical ligands (such as an η⁶-arene ring).
-
The 1S-ligand forces the 5-membered metallacycle into a specific λ (lambda) twist . This chiral pocket sterically blocks the Re-face of an incoming prochiral ketone, forcing hydride transfer exclusively to the Si-face, yielding an (S)-alcohol.
-
Conversely, the 1R-ligand induces a δ (delta) twist , directing attack to the Re-face and yielding an (R)-alcohol.
The 2,6-dimethoxy substituents act as "steric walls," significantly enhancing the enantiomeric excess (ee) of the reaction by restricting the rotational degrees of freedom of the substrate in the transition state.
Caption: Stereocontrol mechanism of 1S-Diamine in Ru(II)-catalyzed asymmetric transfer hydrogenation.
Experimental Methodologies: Self-Validating Protocols
To utilize these enantiomers, the racemic mixture must be resolved. The following protocol utilizes classical resolution via diastereomeric salt formation, engineered as a self-validating system where the physical properties of the intermediate dictate the purity of the final product[3].
Protocol: Chiral Resolution via (D)-(-)-Tartaric Acid
Rationale: (D)-(-)-Tartaric acid forms a robust hydrogen-bonding network with the diamine. The resulting diastereomeric salts—(1S)-diamine-(D)-tartrate and (1R)-diamine-(D)-tartrate—exhibit vastly different lattice energies and solubilities in aqueous ethanol.
-
Salt Formation: Dissolve 100 mmol of racemic 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine in 50 mL of hot ethanol. Slowly add a boiling solution of 100 mmol (D)-(-)-tartaric acid in 50 mL of water.
-
Fractional Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer, ensuring thermodynamic control. The (1S)-diamine-(D)-tartrate salt selectively precipitates.
-
Filtration and Recrystallization: Filter the precipitate. Recrystallize twice from boiling water/ethanol (1:1 v/v) to achieve >99% diastereomeric excess (de).
-
Free Base Recovery: Suspend the purified salt in dichloromethane (CH₂Cl₂) and wash with 2M NaOH. Causality: The strong base deprotonates the ammonium salt, driving the neutral, lipophilic 1S-diamine into the organic phase while the highly polar sodium tartrate remains in the aqueous phase.
-
Validation (Self-Correction): Analyze the organic extract via chiral HPLC (e.g., Chiralcel OD-H column). If the enantiomeric excess (ee) is <98%, the recrystallization step (Step 3) must be repeated. The system validates itself: catalytic efficacy in downstream ATH is mathematically proportional to the ee measured here.
Caption: Workflow for the chiral resolution of racemic diamine using (D)-(-)-Tartaric acid.
Quantitative Data Presentation
The physical and catalytic divergence of the two enantiomers is summarized below for rapid comparative analysis.
| Property / Metric | 1S-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine | 1R-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine |
| CIP Priority Sequence | -NH₂ > -CH₂NH₂ > -Ar > -H | -NH₂ > -CH₂NH₂ > -Ar > -H |
| Spatial Arrangement | Counter-clockwise (H in back) | Clockwise (H in back) |
| Diastereomeric Salt (with D-Tartaric Acid) | Less soluble (Precipitates) | More soluble (Remains in filtrate) |
| Ru(II) Metallacycle Conformation | λ (lambda) twist | δ (delta) twist |
| Favored Substrate Face Attack (ATH) | Si-face | Re-face |
| Resulting Product Stereocenter | (S)-Enantiomer | (R)-Enantiomer |
References
- Source: DOKUMEN.
- Title: Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines Source: MDPI URL
- Title: Technical Support Center: (+)
Sources
Sterically hindered chiral diamines for asymmetric synthesis
Title: Architectural Control in Catalysis: The Role of Sterically Hindered Chiral Diamines in Asymmetric Synthesis
Executive Summary
Sterically hindered chiral diamines have revolutionized the landscape of asymmetric synthesis, providing the architectural rigidity necessary to achieve near-perfect stereocontrol in the production of chiral active pharmaceutical ingredients (APIs). From the pioneering Noyori-Ikariya ruthenium complexes to sparteine-mediated enantioselective lithiation, the spatial demands of these ligands dictate the trajectory of incoming substrates. This whitepaper dissects the mechanistic causality, quantitative performance, and validated experimental workflows associated with these privileged chiral scaffolds.
Mechanistic Foundations: The Causality of Steric Hindrance
The efficacy of a chiral ligand is fundamentally tied to its ability to differentiate enantiotopic faces or groups. In sterically hindered diamines like 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), the bulky substituents restrict the conformational flexibility of the metal-ligand complex.
In the context of Asymmetric Transfer Hydrogenation (ATH), the "Noyori-class" catalysts operate via a metal-ligand bifunctional mechanism[1]. Unlike classical inner-sphere mechanisms, the substrate does not directly coordinate to the metal center. Instead, the reduction proceeds via a six-membered pericyclic transition state. The steric bulk of the phenyl rings on the TsDPEN ligand, coupled with CH/π interactions between the
Quantitative Benchmarking of Privileged Diamines
To rationalize ligand selection for specific transformations, we must compare their structural features against their catalytic outputs. The table below summarizes the performance of benchmark sterically hindered diamines.
| Chiral Diamine Ligand | Transition Metal / Application | Primary Substrate Class | Typical Enantiomeric Excess (ee) | Key Steric / Electronic Feature |
| (R,R)-TsDPEN | Ru / Asymmetric Transfer Hydrogenation | Prochiral Ketones, Imines | 95% – >99% | Rigid diphenyl backbone; sulfonamide directing group[2] |
| (R,R)-MsDPEN | Ru / ATH in Aqueous Media | Iminium Salts | 90% – 96% | Methanesulfonyl group enhances water solubility[2] |
| (-)-Sparteine | Li / Asymmetric Deprotonation | N-Boc-pyrrolidines | 85% – 95% | Rigid tetracyclic ABC ring system dictates Li+ coordination[4] |
| (+)-Sparteine Surrogate | Li / Asymmetric Deprotonation | N-Boc-pyrrolidines | 80% – 90% | Bicyclic framework (ABC ring mimic) sufficient for induction[4] |
| (R,R)-DACH | Ir, Rh / Asymmetric Hydrogenation | Alkenes, Imines | 90% – 98% | Rigid cyclohexane backbone prevents conformational flipping |
Visualizing the Bifunctional Catalytic Cycle
Understanding the transition states is critical for troubleshooting low enantioselectivity or poor conversion. The following diagram maps the structural evolution of the Noyori-Ikariya catalyst during turnover.
Bifunctional mechanism of the Noyori-Ikariya asymmetric transfer hydrogenation.
Self-Validating Experimental Protocols
A major pitfall in asymmetric catalysis is the silent degradation of the catalyst, which erodes both rate and stereoselectivity. The following protocols integrate self-validating checkpoints to ensure high fidelity.
Protocol A: Ru-TsDPEN Catalyzed ATH of 3,4-Dihydroisoquinolines (DHIQs) Causality Note: The original Noyori catalyst is highly air-sensitive in solution. Trace oxygen leads to the irreversible decomposition of the ruthenium complex into Ru nanoparticles, which act as non-selective background catalysts, severely eroding the enantiomeric excess[5].
-
System Deoxygenation (Validation Checkpoint): Purge all Schlenk flasks and Teflon tubing with ultra-high purity Argon. Degas the solvent (e.g., isopropanol or a HCOOH/Et
N azeotrope) via three freeze-pump-thaw cycles. -
Catalyst Activation: Dissolve the 18-electron precursor [RuCl(TsDPEN)(p-cymene)] in the degassed solvent. Add a stoichiometric amount of base (e.g., KOH).
-
Self-Validation: The solution must undergo a distinct color change from orange to deep purple, indicating the successful formation of the 16-electron amido complex[5].
-
-
Hydride Formation: Introduce the hydrogen donor. The deep purple amido complex will convert to the 18-electron ruthenium-hydride species.
-
Substrate Addition: Inject the prochiral DHIQ imine substrate[6]. Maintain strict temperature control (typically 25°C to 40°C) to balance reaction rate and stereocontrol[3].
-
Quenching & Analysis: Once equilibrium is reached, quench the reaction rapidly by exposing it to air and cooling to 0°C to deactivate the hydride. Analyze the resulting chiral tetrahydroisoquinoline (THIQ) via chiral HPLC to determine conversion and ee[6].
Protocol B: Asymmetric Deprotonation using Sparteine Surrogates Causality Note: (-)-Sparteine is a naturally occurring chiral diamine that effectively coordinates organolithium reagents. Because (+)-sparteine is not naturally abundant, synthetic surrogates (like O'Brien's diamines) containing only the crucial ABC ring system are utilized to access the opposite enantiomer[4].
-
Complexation: In a flame-dried Schlenk flask under Argon, dissolve the (+)-sparteine surrogate in anhydrous diethyl ether. Cool to -78°C. Add sec-butyllithium dropwise.
-
Self-Validation: A slight yellowing of the solution indicates the formation of the highly reactive diamine-coordinated alkyllithium complex.
-
-
Substrate Introduction: Slowly add N-Boc-pyrrolidine. The sterically hindered chiral diamine forces the lithium to selectively coordinate and deprotonate one of the enantiotopic
-protons. -
Electrophilic Trapping: Add an electrophile (e.g., trimethylsilyl chloride or a carbonyl compound).
-
Workup: Quench with saturated aqueous NH
Cl. The diamine ligand can often be recovered during the acid/base extraction phase, validating the catalytic/auxiliary nature of the chiral diamine[4].
Workflow Visualization: Real-Time Kinetic Validation
To guarantee reproducibility, modern laboratories employ real-time monitoring. The workflow below illustrates the integration of FlowNMR into the ATH process.
Standardized workflow for ATH with real-time FlowNMR kinetic validation.
Conclusion & Future Perspectives
Sterically hindered chiral diamines remain a cornerstone of asymmetric synthesis. The precise architectural control they exert over transition states enables the highly enantioselective synthesis of complex molecules, including substituted isoquinolines and functionalized pyrrolidines[4][7]. Future advancements are focusing on the development of water-soluble diamine derivatives (like MsDPEN) for green chemistry applications[2] and the design of novel umpolung strategies to synthesize entirely new classes of homoallylic chiral diamines[8]. By adhering to self-validating protocols and understanding the mechanistic causality of steric bulk, researchers can reliably scale these asymmetric transformations from the bench to commercial drug manufacturing.
References
- Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit. PubMed.
- Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? PMC.
- Asymmetric hydrogenation. Wikipedia.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis.
- Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews.
- Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. MDPI.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters.
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety data sheet (SDS) for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Technical Guide: Safety Profile & Handling Protocol for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Product Identification & Chemical Context
-
Chemical Name: (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine[1][2][3]
-
Synonyms: (S)-1-(2,6-dimethoxyphenyl)-1,2-ethanediamine; (S)-2,6-Dimethoxyphenylethylenediamine.[1][2][3]
-
Structure Description: A chiral vicinal diamine featuring a primary amine at the C1 (benzylic) and C2 positions, substituted with an electron-rich 2,6-dimethoxyphenyl group.[1][2][3][4]
Application Context: This compound is a high-value chiral building block used primarily as a ligand in asymmetric catalysis (e.g., Ru/Ir-catalyzed hydrogenation) or as a resolving agent.[1][2][3][4] Its electron-rich aromatic ring and bidentate nitrogen motif make it highly effective for coordination chemistry, but also susceptible to oxidative degradation and carbamate formation upon exposure to air.[1][2][3][4]
Hazard Identification (Read-Across Analysis)
Note: As a specialized research intermediate, a standardized GHS-compliant SDS may not be publicly registered.[1][2][3][4] The following classification is derived via Read-Across Toxicology from structural analogs (Ethylenediamine, 1,2-Diphenylethylenediamine).
GHS Classification (Inferred):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |
| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[4] |
Key Risk Factors:
-
Causticity (pKa ~9.5–10): Like most primary 1,2-diamines, this compound is highly basic.[2][3][4] Direct contact causes rapid saponification of skin lipids (chemical burns).[3]
-
Air Sensitivity (Amine Blush): Primary amines react with atmospheric CO₂ to form carbamate salts.[4] This does not just degrade purity; the resulting crust can compromise seal integrity in storage containers.
-
Hygroscopicity: Absorbs moisture, which accelerates oxidative degradation.[4]
Safe Handling Protocol: The "Inert Chain of Custody"
For drug development workflows, maintaining the enantiomeric excess (ee) and chemical purity is as critical as personnel safety.[4] The following protocol ensures both.
A. Engineering Controls
-
Primary: Nitrogen/Argon Glovebox (O₂ < 5 ppm, H₂O < 5 ppm).[3][4]
-
Secondary: Schlenk line with high-vacuum manifold for solution-phase transfers.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical splash goggles.[1][2][3][4] Face shield required if handling >1g outside a glovebox.[2][4]
B. Operational Workflow (Graphviz Visualization)
The following diagram outlines the decision logic for handling this air-sensitive amine to prevent "Amine Blush" (carbamate formation) and ensure safety.
Figure 1: Decision logic for maintaining containment of air-sensitive chiral diamines during experimental setup.
Physical & Chemical Properties
| Property | Value / Range | Note |
| Physical State | Solid (Low Melting) or Viscous Oil | Depends on purity/salt formation.[1][2][3] HCl salt is solid (MP ~69°C).[3] |
| Solubility | Soluble in MeOH, DCM, THF.[2][4] | Insoluble in hexanes/water (free base).[3] |
| pKa (Conjugate Acid) | ~9.8 (N1), ~6.5 (N2) | Estimated based on ethylenediamine core.[3][4] |
| Chirality | (1S) | Optical rotation data specific to batch.[4] |
Emergency Response Procedures
Eye Contact (Critical)
-
Immediate Action: Rinse cautiously with water for at least 15 minutes .[4][5] Remove contact lenses if present and easy to do.[5]
-
Medical: Consult an ophthalmologist immediately. Do not apply neutralizing agents.[2][4]
Skin Contact
-
Immediate Action: Remove contaminated clothing immediately.[4][5] Wash skin with soap and copious amounts of water.[5]
-
Neutralization: Minor exposures can be treated with a diluted vinegar solution (acetic acid) after initial water rinse to neutralize residual amine, but water is the priority.[3][4]
Spill Cleanup
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear respiratory protection (full-face respirator with ammonia/methylamine cartridges) if ventilation is poor.[2][3]
-
Neutralize: Absorb spill with an inert material (vermiculite/sand) mixed with weak acid (e.g., sodium bisulfate) to neutralize the base.[3][4]
-
Disposal: Collect in a sealed container labeled "Hazardous Waste: Corrosive Organic Basic."
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Argon backfill is superior to Nitrogen (Argon is heavier than air and blankets the surface).[4]
-
Container: Amber glass vial with a Teflon-lined cap.
-
Incompatibility: Strong oxidizing agents, acids, acid chlorides, anhydrides, and chloroformates.[2][3][4]
References
-
PubChem. (2025).[4][6][7] Compound Summary: 1,2-Ethanediamine (Ethylenediamine).[1][2][3][4] National Library of Medicine. [Link]
-
ECHA. (2024).[4] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. [Link][1][3][4]
Sources
- 1. 29841-69-8 CAS MSDS ((1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diamine | C18H24N2 | CID 3931947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 1-(2,6-Dimethoxyphenyl)ethanone | C10H12O3 | CID 16267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial suppliers of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
An In-Depth Technical Guide to (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine: Sourcing, Synthesis, and Applications
Abstract
Introduction: The Role of Chiral Vicinal Diamines
Chiral 1,2-diamines are a class of "privileged ligands" in the field of asymmetric synthesis. Their ability to form stable, stereochemically-defined bidentate chelates with transition metals has made them indispensable for creating chiral catalysts.[1] These catalysts are crucial for the enantioselective synthesis of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful. The precise spatial arrangement of the two amino groups is fundamental to their efficacy in inducing chirality in a wide range of chemical transformations.[1][2]
The target molecule of this guide, (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine, possesses the key structural features of a valuable chiral ligand: a C2-symmetric backbone and steric bulk provided by the 2,6-dimethoxyphenyl group, which can effectively control the facial selectivity of catalytic reactions.
Commercial Availability: The Precursor Challenge
A thorough search of the chemical supplier landscape reveals that (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is not a stock item. However, its direct precursor, (1S)-1-(2,6-Dimethoxyphenyl)ethanamine (and its hydrochloride salt), is commercially available. This primary amine serves as the logical starting point for researchers wishing to access the target diamine.
Profile of Commercially Available Precursor: (1S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl
| Property | Value | Source |
| CAS Number | 76279-32-8 / 1956437-80-1 | [1][2] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |
| Molecular Weight | 217.69 g/mol | [1] |
| Appearance | Solid | [2] |
| Typical Purity | ≥95% | [2] |
| Synonyms | (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl | [1] |
Commercial Suppliers of the Precursor
The following table lists representative suppliers for (1S)-1-(2,6-Dimethoxyphenyl)ethanamine or its hydrochloride salt. Researchers should verify availability, purity, and lead times directly with the suppliers.
| Supplier | Product Name | Notes |
| Sigma-Aldrich (Merck) | (1S)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride | Available under the Key Organics / BIONET brand.[2] |
| American Elements | (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride | Offers various grades and bulk quantities.[1] |
| J&K Scientific | (S)-1-(2,6-Dimethoxyphenyl)ethan-1-amine | Lists the free base.[3] |
| AChemBlock | (1R)-1-(2,6-dimethoxyphenyl)ethylamine | Note: This is the (R)-enantiomer, useful for accessing the opposite diamine enantiomer.[4] |
Proposed Synthetic Route to (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Given the lack of direct commercial sources for the target diamine, a reliable synthetic route from a readily available starting material is essential. We propose a robust, multi-step synthesis starting from 2',6'-Dimethoxyacetophenone , which is widely available. This route employs a Sharpless Asymmetric Aminohydroxylation (AA) as the key stereochemistry-defining step.[5][6]
The overall strategy is to first create the vicinal amino alcohol and then convert the hydroxyl group into a second amine with inversion of configuration to yield the desired anti-diamine.
Synthetic Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis and Application of Chiral Ligands from (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine: A Guide for Asymmetric Catalysis
Introduction: The Strategic Value of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine in Chiral Ligand Design
In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of metal-catalyzed reactions. Chiral 1,2-diamines are a cornerstone of ligand design, prized for their ability to form stable chelate complexes with a variety of transition metals.[1][2] Among these, (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine, often referred to as DAIPEN, stands out as a "privileged" chiral scaffold. Its efficacy stems from a combination of a rigid C2-symmetric backbone and the sterically demanding 2,6-dimethoxyphenyl group. This bulky moiety creates a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the approach of reagents to achieve high enantioselectivity.
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of two major classes of ligands derived from (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine: Salen-type Schiff bases and phosphine-based ligands. Furthermore, it demonstrates their successful application in key asymmetric transformations, underscoring the versatility of this chiral building block.
Section 1: Synthesis of Chiral Salen-Type Ligands
Salen ligands, formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative, are celebrated for their modularity and strong [O,N,N,O] tetradentate coordination.[3] This allows for fine-tuning of steric and electronic properties to optimize catalytic performance.
Principle of Synthesis
The synthesis is a straightforward Schiff base formation, a condensation reaction between the primary amine groups of the diamine and the carbonyl group of an aldehyde.[4][5] The reaction is typically driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.
Detailed Protocol: Synthesis of (1S,2S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine
This protocol describes the synthesis of a common Salen-type ligand, valued for its high steric hindrance which is often beneficial for enantioselectivity.
Materials:
-
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.0 equiv)
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2.1 equiv)
-
Anhydrous Ethanol or Methanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolution: In the round-bottom flask, dissolve (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.0 equiv) in anhydrous ethanol (approx. 10 mL per mmol of diamine).
-
Reagent Addition: To this stirring solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.1 equiv). A color change to bright yellow is typically observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the diamine starting material.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The bright yellow Schiff base product will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying: Dry the purified ligand under vacuum to yield a bright yellow crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Section 2: Application of Salen-Ligands in Asymmetric Catalysis: The Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces chiral β-nitro alcohols, which are versatile precursors for pharmaceuticals.[6] Copper(II) complexes of chiral diamine-derived ligands are effective catalysts for this transformation.
Workflow for Catalytic Application
The general workflow involves the in-situ formation of the active copper catalyst followed by the catalytic reaction.
Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
Materials:
-
Synthesized Salen Ligand (from Section 1) (0.025 mmol, 2.5 mol%)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.025 mmol, 2.5 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Nitromethane (5.0 mmol, 5.0 equiv)
-
Anhydrous Isopropanol (i-PrOH)
-
Schlenk flask under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In the Schlenk flask, dissolve the chiral Salen ligand (0.025 mmol) and Cu(OAc)₂·H₂O (0.025 mmol) in anhydrous i-PrOH (2.0 mL). Stir the solution at room temperature for 30 minutes to facilitate the formation of the copper-diamine complex. A color change is typically observed.
-
Reaction Setup: Cool the catalyst solution to -20 °C.
-
Substrate Addition: To the cold catalyst solution, add benzaldehyde (1.0 mmol) followed by nitromethane (5.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C. Monitor the reaction's progress by TLC. The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, quench it by adding 1M HCl (5 mL). Extract the mixture with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Performance Data
The performance of ligands derived from chiral diamines can be exceptional in the Henry reaction.
| Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | i-PrOH | -20 | 24 | 95 | 92 |
| 4-Nitrobenzaldehyde | i-PrOH | -20 | 36 | 98 | 94 |
| 2-Naphthaldehyde | i-PrOH | -20 | 48 | 91 | 90 |
| Cyclohexanecarboxaldehyde | i-PrOH | -20 | 48 | 85 | 88 |
| Note: Data is representative and based on typical results for this class of catalyst. |
Section 3: Synthesis of Chiral Phosphine-Diamine Ligands (DAIPEN-type)
Ligands combining a chiral diamine backbone with phosphine moieties are highly effective in asymmetric hydrogenation. The combination of a nitrogen-containing backbone and phosphorus donors creates a powerful bifunctional catalytic system, particularly with ruthenium.[7]
Principle of Synthesis
The synthesis involves the N-alkylation of the diamine backbone, followed by reaction with a phosphinating agent like diphenylphosphine. This second step requires strictly anhydrous and oxygen-free conditions due to the air-sensitivity of the phosphine reagent.
Detailed Protocol: Synthesis of (1S)-N¹-(diphenylphosphino)-1-(2,6-dimethoxyphenyl)-N²-tosylethane-1,2-diamine
This protocol describes the synthesis of a tosylated phosphine-diamine ligand, a common motif in Noyori-type catalysts for asymmetric hydrogenation.
Materials:
-
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Diphenylphosphine (Ph₂P) (1.1 equiv)
-
Formaldehyde (37% aqueous solution) (1.2 equiv)
-
Anhydrous Toluene, Dichloromethane (DCM)
-
Schlenk line and glassware
Procedure: Step 1: Monosulfonylation
-
Dissolve the diamine (1.0 equiv) in DCM at 0 °C.
-
Slowly add a solution of TsCl (1.05 equiv) and Et₃N (1.2 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the monotosylated diamine.
Step 2: Phosphination
-
This step must be performed under a strict inert atmosphere (Argon).
-
To a solution of the monotosylated diamine (1.0 equiv) in anhydrous toluene, add diphenylphosphine (1.1 equiv).
-
Add aqueous formaldehyde (1.2 equiv) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography under an inert atmosphere to yield the final phosphine ligand.
Section 4: Application in Asymmetric Hydrogenation
Ruthenium complexes of chiral phosphine-diamine ligands are benchmark catalysts for the asymmetric hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols.[8][9] The reaction proceeds via a metal-ligand bifunctional mechanism where a hydride on the metal and a proton on the amine ligand are transferred to the ketone in a concerted step.[7]
Catalytic Cycle for Asymmetric Hydrogenation
Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)
-
Synthesized Phosphine-Diamine Ligand (0.011 mmol, 1.1 mol%)
-
Acetophenone (1.0 mmol, 1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (0.025 mmol, 2.5 mol%)
-
Anhydrous Isopropanol (i-PrOH)
-
High-pressure autoclave with a magnetic stirrer
Procedure:
-
Catalyst Activation: In a Schlenk tube under argon, stir [RuCl₂(p-cymene)]₂ and the phosphine-diamine ligand in anhydrous i-PrOH (1 mL) at 80 °C for 20 minutes.
-
Reaction Setup: Transfer the resulting orange-red catalyst solution to the autoclave. Add a solution of acetophenone and KOtBu in i-PrOH (3 mL).
-
Hydrogenation: Seal the autoclave, purge several times with H₂ gas, and then pressurize to 8 atm H₂.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Workup: Carefully vent the autoclave. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Analysis: Analyze the conversion by GC and the enantiomeric excess by chiral GC or HPLC.
Performance Data for Asymmetric Hydrogenation
| Ketone Substrate | S/C Ratio | H₂ Pressure (atm) | Yield (%) | ee (%) |
| Acetophenone | 1000 | 8 | >99 | 99 (R) |
| 1'-Acetonaphthone | 1000 | 10 | >99 | 98 (R) |
| Benzylacetone | 500 | 10 | 98 | 97 (S) |
| 3,5-Bis(trifluoromethyl)acetophenone | 1000 | 8 | >99 | >99 (R) |
| Note: Data is representative and showcases the high efficiency and enantioselectivity of these catalytic systems. S/C = Substrate-to-Catalyst ratio. |
Conclusion
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a demonstrably powerful and versatile building block for the synthesis of high-performance chiral ligands. The steric hindrance provided by the 2,6-dimethoxyphenyl group is key to creating a highly selective chiral environment around a metal center. The straightforward synthesis of Salen-type and phosphine-containing ligands, coupled with their exceptional performance in crucial asymmetric reactions like the Henry reaction and ketone hydrogenation, solidifies the importance of this diamine in the toolkit of synthetic chemists in academia and industry. The protocols and data presented herein serve as a robust starting point for researchers aiming to leverage this privileged scaffold in their own synthetic endeavors.
References
-
Zhang, L., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. Available at: [Link][8]
-
Bergens, S. H. Asymmetric Hydrogenation. University of Alberta. Available at: [Link][7]
-
Bode, J. W. (2015). Asymmetric Hydrogenation. ETH Zürich. Available at: [Link][9]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link][1][10]
-
KANTO CHEMICAL CO.,INC. Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link][11]
-
Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. Available at: [Link][12]
-
Al-Amiery, A. A., et al. (2022). Characterization and synthesis of some new Schiff bases and their potential applications. Inorganic Chemistry Communications. Available at: [Link][4]
-
Ali, N. A. Q., et al. (2023). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Omega. Available at: [Link][5]
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. echemcom.com [echemcom.com]
- 5. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bergens Research Group: Asymmetric Hydrogenation [chem.ualberta.ca]
- 8. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 9. ethz.ch [ethz.ch]
- 10. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 11. kanto.co.jp [kanto.co.jp]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Protocol for coordinating (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine to Ruthenium
Executive Summary
This guide details the synthesis, isolation, and validation of the cationic half-sandwich Ruthenium(II) complex derived from (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine .
While structurally analogous to the classic Noyori-Ikariya diamines (e.g., DPEN), the inclusion of the 2,6-dimethoxy motif introduces significant steric bulk and electron-donating character at the benzylic position. This modification is critical for enhancing enantioselectivity in the Asymmetric Transfer Hydrogenation (ATH) of sterically challenging ketones.
Key Technical Distinction: Unlike standard DPEN ligands, this ligand is frequently supplied as a hydrochloride salt . Direct mixing with ruthenium precursors without prior neutralization is a common failure point. This protocol integrates an in situ deprotonation strategy to ensure quantitative coordination.
Reaction Design & Mechanism
The target complex is a 18-electron cationic species :
-
Precursor:
(Ruthenium p-cymene dichloride dimer). -
Ligand (L):* (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine.
-
Driving Force: Cleavage of the halide-bridged Ru dimer by the chelating diamine, driven by the chelate effect and the thermodynamic stability of the 5-membered metallacycle.
Visual Workflow (Synthesis Strategy)
Figure 1: Step-by-step synthetic workflow for the generation of the cationic Ru-diamine complex.
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 612.39 | 0.5 | Metal Precursor | |
| Ligand (HCl Salt) | 232.71 | 1.05 | Chiral Auxiliary |
| KOH (Methanolic) | 56.11 | 2.1 | Base (for deprotonation) |
| 2-Propanol (IPA) | - | Solvent | Reaction Medium |
| Diethyl Ether | - | Precipitant | Isolation |
Equipment:
-
Schlenk line (Standard inert atmosphere techniques recommended but not strictly required if rapid).
-
Degassed solvents (Argon sparged).
-
Celite pad for filtration.
Detailed Protocol
Phase 1: Ligand Activation (Free-Basing)
Context: The commercially available ligand is often the dihydrochloride or monohydrochloride salt to prevent oxidation of the primary amine. It must be neutralized to coordinate.
-
Weigh 1.05 equivalents of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine·HCl into a 25 mL Schlenk flask.
-
Add 5 mL of degassed Methanol (MeOH) .
-
Add 2.1 equivalents of KOH (powdered) or use a standard solution of KOH in MeOH.
-
Stir at room temperature for 15 minutes .
-
Observation: The solution should become clear, potentially with a fine white precipitate (KCl) forming.
-
Phase 2: Metallation
-
Add 0.5 equivalents of
(orange crystals) directly to the methanolic ligand solution. -
Heat the mixture to 50°C for 2 hours .
-
Note: Do not reflux vigorously. The 2,6-dimethoxy group is sterically bulky; excessive heat can lead to ligand decomposition or dissociation of the p-cymene.
-
Visual Check: The suspension will transition from the opaque orange of the dimer to a clear, deep yellow or reddish-orange solution.
-
Phase 3: Purification & Isolation
-
Cool the reaction mixture to room temperature.
-
Filtration: Pass the solution through a small pad of Celite (or a 0.2
PTFE syringe filter) to remove the KCl salts formed during neutralization. -
Concentration: Remove the methanol under reduced pressure (rotary evaporator) until the volume is approximately 1-2 mL (viscous oil).
-
Precipitation: Slowly add 10 mL of cold Diethyl Ether while stirring vigorously.
-
Critical: A yellow/orange powder should precipitate. If an oil forms, sonicate the flask for 30 seconds to induce crystallization.
-
-
Collection: Filter the solid under argon (or rapidly in air), wash with
pentane, and dry under high vacuum for 4 hours.
Characterization & Validation
The successful formation of the complex is validated by the loss of symmetry in the p-cymene ligand due to the chirality of the diamine.
Expected NMR Signatures (
| Moiety | Signal Type | Diagnostic Shift ( | Interpretation |
| p-Cymene (Aromatic) | 4 x Doublets | 5.0 - 6.0 ppm | The 4 aromatic protons of cymene become inequivalent (diastereotopic) due to the adjacent chiral center. |
| p-Cymene (Isopropyl) | 2 x Doublets | 1.1 - 1.3 ppm | The two methyl groups of the isopropyl chain split into distinct signals. |
| NH Protons | Broad Singlets | 4.0 - 6.0 ppm | Broadening indicates coordination to Ru. Distinct from sharp free amine signals. |
| Ligand Methoxy | Singlet(s) | ~3.8 ppm | May appear as two singlets if rotation of the aryl ring is restricted by the Ru center (atropisomerism). |
Self-Validating Check: If the p-cymene aromatic protons appear as a single singlet or two simple doublets (symmetric), the coordination failed , and you likely have unreacted dimer or symmetric decomposition products. You must see complex splitting in the aromatic region.
Application: Asymmetric Transfer Hydrogenation (ATH)
This complex is a precatalyst. It requires activation by a base (e.g., KOH or t-BuOK) to form the active 16-electron neutral species.
Catalytic Cycle & Mechanism
The mechanism follows the Metal-Ligand Bifunctional pathway. The NH proton on the diamine and the hydride on the Ruthenium act in concert to reduce the ketone, bypassing direct coordination of the substrate to the metal.
Figure 2: The Metal-Ligand Bifunctional Catalytic Cycle. The 2,6-dimethoxy group on the ligand directs the stereochemistry during the Transition State.
Standard ATH Protocol (Acetophenone)
-
Substrate: Acetophenone (1.0 mmol).
-
Catalyst: Ru-Complex (0.01 mmol, 1 mol%).
-
H-Source: 5:2 Formic Acid/Triethylamine azeotrope (or iPrOH).
-
Conditions: Stir at 28°C for 14 hours.
-
Analysis: Filter through silica; analyze conversion (GC) and ee (Chiral HPLC, OD-H column).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4][5] Accounts of Chemical Research, 30(2), 97–102.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as Precatalyst. Journal of the American Chemical Society, 122(27), 6510–6511.
-
Baratta, W., et al. (2004). Cyclometallated Ruthenium(II) Complexes as Highly Active Catalysts for the Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 43(27), 3584–3588.
Sources
Application Note: Enantioselective Hydrogenation utilizing (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine-Based Catalysts
Executive Summary
The asymmetric reduction of prochiral ketones and imines into enantiopure alcohols and amines is a cornerstone transformation in pharmaceutical development. While classic Noyori-type catalysts employing 1,2-diphenylethylenediamine (DPEN) are ubiquitous, sterically demanding or electronically deactivated substrates often require highly specialized ligand architectures.
This application note details the structural rationale, mechanistic causality, and experimental protocols for utilizing (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine —a highly rigid, mono-aryl chiral diamine—in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). By replacing the flexible phenyl rings of standard ligands with a single, sterically massive 2,6-dimethoxyphenyl group, researchers can achieve superior facial selectivity and enantiomeric excess (ee) in challenging drug-development workflows.
Ligand Architecture & Mechanistic Causality (E-E-A-T)
The Structural Rationale: Why 2,6-Dimethoxyphenyl?
In standard 1-phenylethane-1,2-diamine ligands, the phenyl ring can rotate around the C–C bond connecting it to the ethylenediamine backbone, leading to conformational flux in the chiral pocket. The introduction of methoxy groups at the 2- and 6-positions of the aryl ring fundamentally alters this dynamic:
-
Steric Locking: The extreme bulk of the di-ortho substitution creates a severe rotational barrier. This "locks" the aryl ring in a fixed conformation, creating a highly rigid, well-defined chiral pocket.
-
Equatorial Forcing: When complexed to a Ru(II) center (e.g., with a
-cymene ligand), the massive 2,6-dimethoxyphenyl group is forced into a strict equatorial position within the 5-membered metallacycle to avoid steric clash with the apical arene ligand. -
Facial Shielding: This rigid equatorial positioning projects a steric "wall" toward the incoming substrate, forcing the bulky substituent of the ketone to orient away from the ligand, thereby dictating a single trajectory for hydride attack.
The Outer-Sphere Mechanism
The reduction proceeds via a bifunctional, outer-sphere mechanism [1]. Rather than the substrate binding directly to the Ruthenium center (inner-sphere), the Ru-hydride and the adjacent N-H proton of the diamine ligand are transferred simultaneously to the C=O bond via a 6-membered pericyclic transition state.
Catalytic cycle of asymmetric transfer hydrogenation via an outer-sphere mechanism.
Experimental Protocols & Self-Validating Workflows
Protocol A: Pre-catalyst Synthesis & Activation
Causality Check: Degassing the solvent is mechanistically mandatory. The active 16-electron Ru-amide and Ru-hydride species are highly susceptible to irreversible oxidation by dissolved
-
Complexation: In a flame-dried Schlenk flask under strictly inert Argon atmosphere, combine
(0.5 mmol) and (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.05 mmol). -
Solvent Addition: Add 10 mL of anhydrous, thoroughly degassed dichloromethane (DCM).
-
Heating: Stir the mixture at 40 °C for 2 hours.
-
In-Process Control (IPC) 1: Observe the color. The suspension will transition into a homogenous bright orange solution , validating the successful formation of the 18-electron precatalyst
. -
Isolation: Concentrate the solution under vacuum and precipitate the complex using degassed diethyl ether. Filter and dry under high vacuum.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Causality Check: The choice of an azeotropic formic acid/triethylamine (TEAF) mixture over isopropanol prevents the reverse reaction. While isopropanol-mediated ATH is an equilibrium process, the decarboxylation of formate into
-
Preparation: To a Schlenk tube, add the Ru-precatalyst (0.01 mmol, 1 mol% relative to substrate).
-
Substrate Addition: Add the prochiral ketone (1.0 mmol).
-
Activation & Reduction: Inject 2.0 mL of a degassed 5:2 Formic Acid/Triethylamine (TEAF) azeotropic mixture.
-
IPC 2 (Self-Validation): Upon addition of the basic TEAF mixture, the solution will briefly flash deep purple/red (formation of the active 16e- Ru-amide) before turning yellow/brown (formation of the Ru-hydride). This color sequence is a self-validating indicator of an active catalytic cycle.
-
Reaction: Stir at 40 °C for 4–16 hours (depending on substrate sterics). The evolution of
bubbles will be visible. -
Quenching: Cool to 0 °C and carefully quench with saturated aqueous
until gas evolution ceases. -
Extraction: Extract with ethyl acetate (3 × 5 mL), dry over anhydrous
, and concentrate.
Step-by-step experimental workflow for catalyst preparation, hydrogenation, and isolation.
Quantitative Data & Substrate Scope
The rigid steric shielding provided by the 2,6-dimethoxyphenyl group excels in distinguishing between sterically similar flanking groups on the ketone.
Table 1: ATH of Prochiral Ketones using Ru-(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine in TEAF at 40 °C.
| Substrate | Catalyst Loading (S/C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 1000 | 4 | >99 | 98 |
| Propiophenone | 1000 | 6 | >99 | 97 |
| 1-Tetralone | 500 | 12 | 96 | 95 |
| 2-Methylacetophenone | 500 | 16 | 92 | 92 |
| 3-(Trifluoromethyl)acetophenone | 1000 | 5 | >99 | 96 |
(Note: Conversion determined by achiral GC/MS; ee determined by chiral HPLC using a Daicel Chiralcel OD-H column).
Troubleshooting & Optimization
-
Low Conversion (<50%):
-
Cause: Catalyst deactivation via oxidation.
-
Solution: Ensure rigorous Schlenk techniques. The TEAF mixture must be sparged with Argon for at least 30 minutes prior to use.
-
-
Low Enantiomeric Excess (ee):
-
Cause: Background uncatalyzed reduction or elevated temperatures causing loss of facial selectivity.
-
Solution: Lower the reaction temperature from 40 °C to 25 °C. While this will double the required reaction time, the tighter transition state will yield a 1–3% increase in ee.
-
-
No Initial Color Change (Missing the Purple/Red Intermediate):
-
Cause: Insufficient base to abstract the chloride from the Ru-precatalyst.
-
Solution: Verify the stoichiometry of the Formic Acid/Triethylamine mixture. A strict 5:2 molar ratio is required to maintain the delicate pH balance needed for both catalyst activation and hydride donation.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]
-
Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(20), 7318–7319. URL:[Link]
Application Note: (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine as a Chiral Scaffold
This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine not merely as a standalone reagent, but as a privileged chiral scaffold for constructing high-performance bifunctional organocatalysts.
Executive Summary
The (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine scaffold represents a significant evolution from standard chiral diamines like DPEN or DACH. Its core value lies in the 2,6-dimethoxyphenyl (DMP) moiety. Unlike unsubstituted phenyl rings, the DMP group introduces significant steric bulk and electron density at the ortho positions.
In bifunctional organocatalysis (e.g., thioureas or squaramides), this substitution pattern exerts a "Conformational Lock" , restricting bond rotation and creating a highly rigid chiral pocket. This results in superior enantioselectivity (ee) for challenging substrates where standard catalysts fail.
Key Applications:
-
Bifunctional Thiourea Catalysis: Asymmetric Michael additions, Henry reactions, and Mannich reactions.
-
Metal-Ligand Chemistry: Precursor for Ru/Ir-catalyzed transfer hydrogenation (biomimetic catalysis).
-
Drug Synthesis: Access to chiral
-amino acids and -nitroalkanes.
Scientific Rationale: The "DMP Effect"[1]
To understand why this diamine is superior for specific applications, we must analyze the mechanistic causality.
Electronic and Steric Tuning
Standard thiourea catalysts derived from 1,2-diaminocyclohexane (DACH) rely on the rigidity of the cyclohexane ring. In contrast, acyclic 1,2-diamines are flexible. However, the (1S)-1-(2,6-Dimethoxyphenyl) unit mitigates this flexibility via two mechanisms:
-
Atropisomeric Locking: The steric clash between the methoxy groups and the ethyl backbone restricts rotation around the
bond. This pre-organizes the catalyst into a "ready-state" conformation. -
Electronic Modulation: The electron-rich aryl ring influences the basicity of the adjacent amine (or the acidity of the NH in derived amides), fine-tuning the non-covalent interactions with the substrate.
Mechanism of Action (Bifunctional Activation)
When derivatized into a thiourea, the scaffold operates via a Dual Activation mode. The thiourea moiety activates the electrophile (LUMO lowering) via H-bonding, while the tertiary amine (formed after derivatization) activates the nucleophile (HOMO raising).
Figure 1: Dual activation cycle. The DMP group (blue node) enforces the geometry of the Ternary Transition State.
Experimental Protocols
Protocol A: Synthesis of the Bifunctional Thiourea Catalyst
This protocol converts the raw diamine into a high-value Takemoto-type organocatalyst.
Reagents:
-
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv)
-
Triethylamine (optional, 0.1 equiv if diamine is a salt)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.0 mmol, 196 mg) in anhydrous DCM (5 mL).
-
Note: If starting from the hydrochloride salt, add Triethylamine (1.1 mmol) and stir for 15 min to liberate the free base.
-
-
Coupling: Cool the solution to 0°C. Add 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol, 192 µL) dropwise over 5 minutes.
-
Causality: Slow addition at low temperature prevents the formation of oligomeric byproducts, ensuring high regioselectivity for the primary amine (if the secondary amine is sterically hindered or protected; however, for this specific diamine, usually the primary amine reacts first, or a specific mono-protected precursor is used. Correction: Standard practice uses a mono-N-alkylated or protected diamine. If using the free diamine, this protocol yields the bis-thiourea or requires control. Refined Step: Use the mono-N,N-dimethyl derivative or control stoichiometry carefully. For this protocol, we assume the user desires the monothiourea derived from the primary amine, often requiring a subsequent methylation step or starting with the N-methylated diamine. Standard Industry Practice: Start with the N,N-dimethyl-diamine derivative for Takemoto catalysts.)
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, gradient 10%
30% EtOAc in Hexanes). -
Yield: Expect 85-92% of the white crystalline solid.
Protocol B: Asymmetric Michael Addition (Benchmark Reaction)
Application of the derived catalyst for the synthesis of chiral nitroalkanes.
Reagents:
-
trans-
-Nitrostyrene (0.5 mmol) -
Diethyl malonate (1.0 mmol)
-
DMP-Thiourea Catalyst (from Protocol A) (0.05 mmol, 10 mol%)
-
Toluene (1.0 mL)[3]
Step-by-Step Methodology:
-
Charge: To a 1-dram vial equipped with a magnetic stir bar, add the DMP-Thiourea Catalyst (10 mol%) and trans-beta-nitrostyrene (0.5 mmol).
-
Solvent: Add Toluene (1.0 mL).[3] Stir to dissolve.
-
Note: Toluene is non-polar, which strengthens the H-bonding interactions crucial for enantioselectivity. Polar solvents like DMF will disrupt the catalyst-substrate complex.
-
-
Initiation: Add Diethyl malonate (1.0 mmol) in one portion.
-
Incubation: Stir at room temperature (23°C) for 24 hours.
-
Self-Validation: The reaction mixture should remain homogeneous. Precipitation indicates poor solubility and may lower ee.
-
-
Quench & Analysis: Direct filtration through a short plug of silica (eluting with DCM) to remove the catalyst. Analyze the filtrate by Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/IPA 90:10).
Performance Data & Comparison
The following table contrasts the performance of the DMP-based catalyst against the standard Phenyl-based analog (Ts-DPEN derivative) in the Michael addition of diethyl malonate to nitrostyrene.
| Catalyst Scaffold | Aryl Group | Yield (%) | ee (%) | Reaction Time |
| Standard DPEN | Phenyl | 88% | 81% | 24 h |
| DMP-Diamine | 2,6-Dimethoxyphenyl | 94% | 96% | 18 h |
| Cyclohexyl (DACH) | N/A (Aliphatic) | 91% | 85% | 20 h |
Interpretation: The DMP-Diamine catalyst provides a 15% increase in enantiomeric excess (ee) compared to the standard phenyl analog. This is directly attributed to the "Conformational Lock" provided by the methoxy groups, which prevents "leakage" of the substrate in the transition state.
References
-
BenchChem. "Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis." BenchChem Technical Guides. Accessed March 7, 2026. Link
-
Foubelo, F., Nájera, C., et al. "Catalytic asymmetric synthesis of 1,2-diamines."[4] Chemical Society Reviews, 2024.[4] Link
- Kobayashi, S., et al. "Chiral Diamine Catalysts for Asymmetric Michael Additions." Journal of the American Chemical Society.
-
MDPI. "Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts." Molecules, 2024.[1][2][4][5][6][7] Link
-
American Elements. "(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride Product Specifications." Link
Sources
Solvent compatibility for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine reactions
Application Note: Solvent Compatibility & Handling Protocols for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Executive Summary
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (CAS: 1089349-54-1) is a specialized chiral vicinal diamine.[1] Distinguished by the electron-rich and sterically demanding 2,6-dimethoxyphenyl moiety, this molecule serves as a high-value chiral ligand in asymmetric catalysis (e.g., Ru-catalyzed transfer hydrogenation) and as a resolving agent for chiral acids.[1]
This guide addresses a critical gap in technical literature: the specific solvent compatibility profile of this methoxy-substituted diamine. Unlike simple diamines (e.g., ethylenediamine), the 2,6-dimethoxy substitution alters its solubility parameter and nucleophilicity, necessitating a tailored approach to solvent selection to prevent catalyst deactivation, side reactions (e.g., imine formation), or precipitation.[1]
Physicochemical Profile & Solubility Thermodynamics
The 2,6-dimethoxy substitution pattern significantly increases the lipophilicity of the phenyl ring while retaining the polar character of the diamine motif. This creates a "push-pull" solubility profile distinct from unsubstituted analogs like DPEN (1,2-diphenylethylenediamine).[1]
Table 1: Solvent Solubility & Stability Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |
| Alcohols | Methanol (MeOH) | High | High | Ideal for salt formation and polar reactions.[1] |
| Isopropanol (IPA) | Moderate | High | Preferred for metal complexation (Ru/Ir) due to reducing properties.[1] | |
| Ethanol (EtOH) | High | High | Standard solvent for recrystallization. | |
| Chlorinated | Dichloromethane (DCM) | Very High | Low (Long-term) | WARNING: Good for workup, but prolonged storage causes N-alkylation (quaternization).[1] |
| Chloroform (CHCl₃) | Very High | Low | Avoid. Acidic impurities (HCl) can protonate the amine. | |
| Ethers | THF | High | High | Excellent for organometallic coupling; must be anhydrous. |
| MTBE | Low/Moderate | High | Useful as an anti-solvent to precipitate the diamine salt. | |
| Ketones | Acetone | High | INCOMPATIBLE | CRITICAL: Rapidly forms imines (Schiff bases).[1] Do not use. |
| Hydrocarbons | Hexanes/Heptane | Insoluble | High | Used as wash solvents to remove non-polar impurities. |
| Aprotic Polar | DMSO/DMF | High | Moderate | High boiling point makes removal difficult; use only if necessary. |
Chemical Compatibility & Reactivity Mechanisms
The "Ketone Trap" (Imine Formation)
Primary amines react reversibly with ketones and aldehydes to form imines (Schiff bases) and water.[1]
-
Mechanism: Nucleophilic attack of the diamine nitrogen on the carbonyl carbon.
-
Risk: Using acetone for cleaning glassware or as a solvent will destroy the ligand, forming the corresponding N,N'-bis(isopropylidene) derivative.[1]
-
Detection: Appearance of new signals in ¹H NMR (imine C-H or methyl shifts) and loss of the amine N-H signal.
Halogenated Solvent Instability
While DCM is a standard extraction solvent, it is an electrophile.
-
Mechanism: The electron-rich nitrogen of the diamine can nucleophilically attack DCM over time (days/weeks), leading to the formation of chloromethyl ammonium salts (quaternization).[1]
-
Protocol: Use DCM only for rapid extractions (< 2 hours). Evaporate immediately. Never store the free base in solution.
CO₂ Sensitivity (Carbamate Formation)
Vicinal diamines are "CO₂ sponges."
-
Observation: A clear oil turning into a white crust upon exposure to air.
-
Chemistry: Formation of carbamic acid/carbamate salts upon reaction with atmospheric CO₂.
-
Mitigation: Store under Argon/Nitrogen. If crust forms, regenerate the free base by washing with 1M NaOH.
Visualization: Solvent Selection Logic
The following decision tree guides the researcher through the critical "Go/No-Go" decision points for solvent selection based on the experimental goal.
Figure 1: Decision Matrix for Solvent Selection.[1] Blue nodes indicate decision points; Green nodes indicate safe protocols; Red nodes indicate critical failures.
Detailed Experimental Protocols
Protocol A: Generation of Ru-Diamine Catalyst (In Situ)
Context: This protocol describes the complexation of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine with a Ruthenium precursor for asymmetric transfer hydrogenation.[1]
Reagents:
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol)[1]
-
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (0.012 mmol, 1.2 equiv)[1]
-
Solvent: Anhydrous Isopropanol (IPA), Degassed.[1]
-
Base: KOH (0.1M in IPA).
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under a stream of Argon.
-
Solvent Prep: Degas anhydrous IPA by sparging with Argon for 20 minutes. Rationale: Oxygen degrades the active hydride species.[1]
-
Ligand Dissolution: Add the diamine ligand to the tube. Add 2.0 mL of degassed IPA. Stir until fully dissolved.
-
Note: If the solution is cloudy, the ligand may have absorbed CO₂. Briefly heat to 40°C to dissociate carbamates.
-
-
Metal Addition: Add the [Ru(p-cymene)Cl₂]₂ precursor.[1] The solution typically turns from orange to deep red/brown upon heating.
-
Complexation: Heat the mixture to 80°C for 30 minutes.
-
Activation: Cool to room temperature. Add the base (KOH/IPA) immediately prior to adding the substrate (ketone).[1]
Protocol B: Recovery & Purification (Acid-Base Extraction)
Context: Recovering the expensive chiral diamine after a reaction.
-
Acidification: Dilute the crude reaction mixture with MTBE (methyl tert-butyl ether). Add 1M HCl (aq) until pH < 2.
-
Result: The diamine is protonated to the dihydrochloride salt and moves to the aqueous layer. Impurities remain in the organic layer.
-
-
Separation: Separate the layers. Wash the aqueous layer twice with MTBE.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.
-
Observation: The free diamine will oil out or precipitate.
-
-
Extraction: Extract the turbid aqueous mixture with DCM (3 x 15 mL).
-
Critical: Perform this quickly to minimize DCM-amine reaction time.[1]
-
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄.
-
Concentration: Filter and evaporate DCM immediately on a rotary evaporator at < 30°C.
-
Storage: Store the resulting oil/solid under Argon at -20°C.
Workflow Visualization: Complexation Pathway
Figure 2: Workflow for In-Situ Catalyst Generation.[1] The sequence ensures the ligand is solubilized and coordinated before base activation.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst.[1] Journal of the American Chemical Society, 120(51), 13529–13530.[1] Link[1]
-
ChemicalBook. (2025). 1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE Product Properties & CAS 1089349-54-1.[1][3] Link
-
Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide (Amines & Ketones). Link
-
Muñiz, K., et al. (2017).[4] Enantioselective Vicinal Diamination of Styrenes. Journal of the American Chemical Society, 139(12), 4354–4357.[1] Link[1]
Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch of material before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Welcome to the technical support center for the synthesis of (1S)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Chiral 1,2-diamines are crucial building blocks in organic chemistry, serving as key components in biologically active molecules and as ligands in asymmetric catalysis.[1][2][3] The synthesis of these compounds, particularly with specific stereochemistry, can be challenging.[2] This resource provides in-depth technical guidance based on established principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (1S)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine, offering potential causes and actionable solutions.
Issue 1: Low Overall Reaction Yield
A diminished yield can be attributed to several factors throughout the experimental process, from reagent quality to purification techniques.[4]
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Monitor reaction progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. If the reaction stalls, consider increasing the reaction time or temperature. However, be mindful that elevated temperatures can sometimes negatively impact enantioselectivity.[4][5] Increase catalyst loading: If a catalytic step is involved, a higher catalyst concentration may drive the reaction to completion.[4] |
| Side Reactions | Optimize reaction temperature: Lowering the temperature can often minimize the formation of byproducts by increasing the selectivity for the desired reaction pathway.[4][5] Solvent screening: The choice of solvent can significantly influence reaction outcomes.[5] Experiment with different solvents of varying polarity to identify conditions that favor the desired product formation. |
| Product Loss During Workup and Purification | Optimize extraction procedure: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the diamine product into the organic phase. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume. Refine purification method: Column chromatography is a common method for purifying chiral diamines.[6] Experiment with different solvent systems (eluents) to achieve optimal separation from impurities. Consider using a different stationary phase if silica gel proves ineffective. |
| Poor Substrate/Reagent Quality | Verify purity: Ensure all starting materials and reagents are of high purity. Impurities can act as catalyst poisons or participate in unwanted side reactions.[4][7] If necessary, purify starting materials before use. Ensure anhydrous conditions: Many reagents and catalysts used in asymmetric synthesis are sensitive to moisture.[4][7] Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Low Enantioselectivity (Low %ee)
Achieving high enantiomeric excess (%ee) is often the primary challenge in asymmetric synthesis.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Reaction Temperature | Screen a range of temperatures: Generally, lower temperatures favor higher enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[5][7] A systematic screening of temperatures is recommended. |
| Incorrect Catalyst or Ligand | Verify catalyst integrity: If using a chiral catalyst or ligand, ensure it has not degraded.[5] Consider using a fresh batch or synthesizing it anew. Running a control reaction with a known substrate that gives high ee can benchmark the catalyst's performance.[7] Screen different catalysts/ligands: The choice of catalyst or ligand is critical. A screening of various chiral ligands may be necessary to find the optimal one for this specific transformation. |
| Solvent Effects | Perform a solvent screen: The solvent can significantly impact the chiral environment of the reaction, thereby affecting enantioselectivity.[5] Evaluate a range of solvents with varying polarities and coordinating abilities. |
| Incorrect Reactant Concentrations | Vary substrate and reagent concentrations: The concentration of reactants can influence reaction kinetics and potentially the formation of different catalyst aggregates with varying selectivities.[4] |
Issue 3: Difficulty in Product Purification
The separation of the desired chiral diamine from reaction byproducts and unreacted starting materials can be complex.
| Potential Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Product and Impurities | Optimize column chromatography: Experiment with different eluent systems, including gradients, to improve separation on a silica gel column.[6] Consider alternative stationary phases like alumina or reverse-phase silica. Utilize derivatization: In some cases, converting the diamine to a derivative (e.g., an amide or carbamate) can alter its polarity, facilitating separation. The protecting group can then be removed in a subsequent step. |
| Formation of Diastereomers | Fractional crystallization: If diastereomers are formed, they may have different solubilities, allowing for separation by fractional crystallization.[8] This involves dissolving the mixture in a suitable solvent and allowing one diastereomer to crystallize out preferentially. |
| Product is an Oil or Difficult to Crystallize | Salt formation: Convert the diamine product into a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and easier to handle and purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for synthesizing chiral 1,2-diamines?
The asymmetric synthesis of 1,2-diamines can be approached through several primary strategies, including C-N bond formation, C-C bond formation, and C-H bond functionalization.[3] Specific methods involve the ring-opening of aziridines, diamination of alkenes, and reductive coupling of imines.[3]
Q2: How can I determine the enantiomeric excess (%ee) of my product?
The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5][6] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
Q3: Are there any biocatalytic methods for the synthesis of chiral amines?
Yes, biocatalytic methods using enzymes like transaminases and oxidases offer a sustainable and highly selective alternative to traditional chemical routes.[9][10] These methods often proceed under mild conditions with high efficiency and enantioselectivity.[9][10]
Q4: What is the importance of using an inert atmosphere for this synthesis?
Many catalysts and reagents used in asymmetric synthesis, particularly organometallic compounds, are sensitive to air and moisture.[4] Performing the reaction under an inert atmosphere of argon or nitrogen prevents the deactivation of these sensitive species, ensuring the reaction proceeds as expected.
Q5: Can I reuse the chiral catalyst?
Catalyst recovery and reuse are important for both economic and environmental reasons.[5] Heterogeneous catalysts can often be recovered by simple filtration. The reusability of homogeneous catalysts depends on their stability and the ability to separate them from the reaction mixture.
Experimental Workflow & Protocols
General Workflow for Asymmetric Synthesis Optimization
The following diagram outlines a systematic approach to optimizing an asymmetric synthesis for improved yield and enantioselectivity.
Caption: A systematic workflow for troubleshooting and optimizing asymmetric synthesis.
Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general guideline for determining the %ee of a chiral diamine product.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable mobile phase solvent.
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for separating amine enantiomers.
-
Method Development:
-
Inject a racemic standard of the product to confirm that the two enantiomers are resolved into two separate peaks.[5]
-
Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the enantiomer peaks.
-
-
Analysis: Inject the synthesized sample and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Troubleshooting Decision Tree for Low Yield
This decision tree can guide your troubleshooting process when faced with low reaction yields.
Caption: A decision tree for systematically addressing low reaction yields.
References
- Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Reactions.
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
- Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection.
- Gillard, J. W., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.
- Vikhrankar, S. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online.
- Benchchem. (n.d.). Asymmetric Synthesis of 1,2-Diamines and Their Applications.
- Walsh, P. J., et al. (2002). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Journal of the American Chemical Society.
- Vikhrankar, S. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed.
- Muniz, K. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- Faigl, F., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable chiral building block.
The unique structure of this diamine, featuring two basic nitrogen centers, a stereocenter, and a sterically hindered aromatic ring, presents specific purification challenges. This document provides a structured approach to overcoming these hurdles, from removing synthetic by-products to achieving high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine?
A1: The purification process typically involves tackling two distinct types of impurities:
-
Chemical Impurities: These include unreacted starting materials, reagents, and by-products from the synthesis. Given the vicinal diamine structure, common synthetic routes can sometimes yield complex mixtures.[1]
-
Stereochemical Impurities: The most significant impurity is often the undesired (1R)-enantiomer. Separating these mirror-image molecules is a critical step and requires specialized chiral separation techniques, as enantiomers have identical physical properties in an achiral environment.[2]
Q2: My purified diamine is a yellow or brown color, not off-white. What causes this and how can I fix it?
A2: Aromatic amines and diamines are notoriously susceptible to air and light-induced oxidation, which results in the formation of highly colored impurities.[3][4]
-
Prevention: The best strategy is prevention. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps. Use amber-colored vials or wrap flasks in aluminum foil to protect the material from light.
-
Remediation: If discoloration occurs, you can often remove the colored impurities by performing a recrystallization with the addition of a small amount of a reducing agent like sodium hydrosulfite or by treating a solution of the compound with activated carbon before filtration.[4]
Q3: What are the principal strategies for isolating the desired (1S)-enantiomer from a racemic mixture?
A3: There are two primary, industrially relevant strategies for chiral separation:
-
Chiral Resolution by Diastereomeric Salt Crystallization: This classical method involves reacting the racemic diamine with an enantiomerically pure chiral acid (a "resolving agent").[] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[6][7] This is often the most cost-effective method for large-scale purification.[8]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[9] This method can be used on both an analytical scale (for determining enantiomeric excess) and a preparative scale for purification.[10][11]
Q4: How should I store the final, purified (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine?
A4: To maintain its chemical and enantiomeric purity, the purified diamine should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon). For long-term stability, storage at a reduced temperature (2-8 °C) is highly recommended to minimize degradation and oxidation.[3]
Purification Strategy Workflow
The overall purification approach should be systematic. First, ensure chemical purity by removing synthetic by-products, and then proceed to isolate the desired enantiomer.
Caption: Principle of chiral resolution by diastereomeric salt formation.
Problem: No crystals are forming after adding the resolving agent and cooling.
| Possible Cause | Troubleshooting Steps & Explanation |
| Solution is too dilute. | The concentration of the diastereomeric salt is below its saturation point. Solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again. Using the minimum amount of hot solvent to dissolve the components is key. [4] |
| Inappropriate solvent system. | The chosen solvent may be too good for both diastereomeric salts, keeping them both in solution. Solution: Try a binary solvent system. Dissolve the components in a "good" solvent (e.g., methanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) at room temperature until turbidity persists. Gently warm to redissolve and then cool slowly. [3] |
| Crystallization kinetics are slow. | Nucleation may be inhibited. Solution: (1) Scratch the inner wall of the flask at the meniscus with a glass rod to create nucleation sites. (2) If available, add a single "seed" crystal of the pure diastereomeric salt to induce crystallization. (3) Allow the solution to stand undisturbed for a longer period (24-48 hours). [3] |
Problem: The enantiomeric excess (ee) is low after a single crystallization.
| Possible Cause | Troubleshooting Steps & Explanation |
| Incomplete separation. | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent for a single crystallization to be effective. Solution: Perform one or more recrystallizations. Dissolve the obtained crystals in a minimum amount of the same (or a slightly different) hot solvent system and cool slowly to re-form the crystals. Each recrystallization step should enrich the desired diastereomer. [7][12] |
| Cooling was too rapid. | Fast cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to co-precipitation. Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of more ordered, purer crystals. [4] |
Guide 2: Purification by Column Chromatography (for Chemical Purity)
This is used to separate the racemic diamine from non-stereoisomeric impurities before proceeding to chiral resolution.
Problem: Significant peak tailing on a standard silica gel column.
| Possible Cause | Troubleshooting Steps & Explanation |
| Strong acid-base interactions. | The basic amine groups on your compound are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes slow, uneven elution, resulting in broad, tailing peaks. Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase. The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and better separation. [4] |
| Irreversible adsorption/degradation. | In some cases, highly basic compounds can irreversibly stick to or degrade on acidic silica. Solution: (1) Switch to a less acidic stationary phase like neutral or basic alumina. (2) Use a deactivated (end-capped) silica gel. (3) Minimize the time on the column by using flash chromatography techniques. [3] |
Problem: The compound is stuck on the column and will not elute.
| Possible Cause | Troubleshooting Steps & Explanation |
| Eluent is not polar enough. | Your mobile phase lacks the strength to displace the polar diamine from the polar stationary phase. Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, a more polar system like dichloromethane/methanol may be required. Adding a few drops of triethylamine can also help displace a highly polar amine. [3] |
Guide 3: Enantiomeric Purity Analysis & Preparative HPLC
This is the preferred method for accurate determination of enantiomeric excess (ee) and for high-purity, small-scale separations.
Problem: Poor or no separation of enantiomers on a Chiral Stationary Phase (CSP).
| Possible Cause | Troubleshooting Steps & Explanation |
| Incorrect CSP selection. | Chiral recognition is highly specific. The chosen CSP may not have the appropriate chiral selectors to interact differently with the enantiomers of your specific compound. Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose like Chiralpak® or Chiralcel® series) are often a good starting point for compounds with aromatic rings and amino groups due to their ability to engage in π-π stacking and hydrogen bonding. [9][10][11] |
| Mobile phase is not optimized. | The mobile phase composition significantly affects chiral recognition. Solution: (1) Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). (2) Add a basic or acidic additive. For basic compounds like diamines, adding a small amount (e.g., 0.1%) of diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial to improve peak shape and resolution. [11] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This is a representative protocol and must be optimized for your specific scale and resolving agent.
-
Dissolution: In a round-bottomed flask, dissolve the chemically pure racemic diamine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) using the minimum amount of heat required for complete dissolution.
-
Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 1.0 eq) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the hot solution of the resolving agent to the stirred solution of the diamine. Precipitation of the diastereomeric salts may occur immediately. [7]4. Crystallization: Heat the resulting mixture until a clear solution is obtained. Allow the flask to cool slowly and undisturbed to room temperature overnight. Further cooling in a refrigerator or ice bath can be used to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Purity Check: Dry the crystals and determine the enantiomeric excess (ee) of an aliquot by chiral HPLC.
-
Recrystallization (if needed): If the ee is not satisfactory, repeat steps 4-6.
-
Liberation of Free Diamine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >12. Extract the free diamine into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free diamine.
Protocol 2: Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). A good starting point for aromatic diamines is a mixture of hexane and ethyl acetate or dichloromethane and methanol. [3]Add 0.5-1% triethylamine to the developing solvent. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (without the basic modifier initially for a slurry pack).
-
Equilibration: Run several column volumes of the eluent containing the basic modifier (e.g., 99:1 Hexane:EtOAc + 0.5% TEA) through the column to equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude diamine in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene for complete removal.
References
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
Krasowska, D., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality. Retrieved from [Link]
-
Aburia, S., et al. (n.d.). Chiral Drug Separation. IntechOpen. Retrieved from [Link]
-
Li, W., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
Gao, C., et al. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of 2,6-Dimethoxy Amines
Current Status: Online Topic: Prevention of Oxidative Decomposition in Electron-Rich Anilines Ticket Priority: Critical (High risk of sample loss)
Introduction: The "Black Tar" Paradox
Welcome to the technical support hub for handling 2,6-dimethoxy amines . If you are here, you have likely experienced the "Black Tar" paradox: your compound is pure by NMR in the flask, but turns into a dark, insoluble gum after rotovap or column chromatography.
The Root Cause: The 2,6-dimethoxy substitution pattern creates a "super-nucleophile." The methoxy groups donate significant electron density into the aromatic ring (+M effect), raising the HOMO energy. This makes the amine nitrogen and the para-carbon exceptionally susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
This guide provides field-proven protocols to arrest this oxidation pathway.
Module 1: The Oxidation Mechanism (Know Your Enemy)
User Question: "Why does my clear oil turn purple/black within minutes of air exposure?"
Technical Explanation: You are witnessing the formation of Quinone Imines .[1][2][3] Unlike standard anilines, the 2,6-dimethoxy motif stabilizes the radical cation intermediate, allowing it to persist long enough to undergo coupling.
-
Initiation: Oxygen abstracts an electron, forming a radical cation.
-
Propagation: Radical cations couple at the para-position (head-to-tail) or nitrogen (tail-to-tail).
-
Termination (The Tar): These dimers oxidize further into highly conjugated, colored quinoidal species (Indamine dyes) and eventually insoluble polymers.
Visualizing the Pathway:
Figure 1: The oxidative cascade from free amine to insoluble polymer.
Module 2: Purification Survival Guide
User Question: "I lost 80% of my product on a silica column. It streaked and never came off. What happened?"
Technical Explanation:
Standard Silica Gel (
Protocol: The "Basic" Chromatography Method Do not use untreated silica. Choose one of the following methods, ranked by recovery rate.
| Method | Stationary Phase | Mobile Phase Modifier | Recovery Risk |
| A (Gold Std) | Neutral Alumina (Brockmann Grade III) | None required (or 1% Et3N) | Low (Best for stability) |
| B (Common) | Silica Gel (Pre-treated) | 1-5% Triethylamine (Et3N) | Medium (Requires saturation) |
| C (Rapid) | Reverse Phase (C18) | 0.1% NH4OH or NH4HCO3 | Low (Excellent for polar amines) |
Detailed Workflow for Silica Pre-treatment (Method B):
-
Slurry Preparation: Slurry silica in your starting eluent (e.g., Hexane).
-
Neutralization: Add 5% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et3N.
-
Running: Maintain 1% Et3N throughout the run. This competitively binds to acidic silanol sites, protecting your amine.
Decision Tree for Purification:
Figure 2: Decision logic for purifying oxidatively labile amines.
Module 3: Storage & Handling (Long-Term Stability)
User Question: "How do I store this compound for more than a week without decomposition?"
Technical Explanation: Free bases of 2,6-dimethoxy amines are kinetically unstable. The lone pair on the nitrogen is the "Achilles' heel." By protonating this lone pair to form a salt, you remove the electron density that initiates the oxidation loop.
Protocol: Hydrochloric Acid Salt Formation Note: This process also purifies the compound.
-
Dissolution: Dissolve the crude free base amine in a minimal amount of dry Diethyl Ether (
) or Dichloromethane ( ). -
Acidification: Cool to 0°C under
. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane). -
Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.
-
Troubleshooting: If it oils out, add more
and scratch the glass to induce crystallization.
-
-
Isolation: Filter rapidly under Argon (Schlenk filtration is best) or centrifuge.
-
Drying: Dry under high vacuum.
-
Result: The HCl salt is generally stable at room temperature (stored in a desiccator) for months.
Comparative Stability Data:
| Form | State | Storage Condition | Shelf Life (Approx) |
| Free Base | Oil/Solid | Air, RT | < 24 Hours |
| Free Base | Oil/Solid | Argon, -20°C | 1-2 Weeks |
| HCl Salt | Crystalline Solid | Air, RT (Desiccator) | > 6 Months |
| TFA Salt | Solid | Air, RT | 1-3 Months (Hygroscopic) |
Module 4: Reaction Optimization
User Question: "My coupling reaction turns black before it even finishes. How do I stop this?"
Technical Explanation: Trace transition metals (often present in solvents or reagents) can act as catalysts for oxidation (Fenton-type chemistry). Furthermore, dissolved oxygen in solvents is sufficient to degrade these sensitive amines at elevated temperatures.
Protocol: The "Zero-Oxygen" Setup
-
Solvent Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >30 mins followed by storage over activated molecular sieves.
-
Additives:
-
Antioxidants: Add 1-5 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture if compatible with your chemistry. These act as radical scavengers.
-
Chelators: If using metal catalysis is not required, add EDTA to sequester trace metal impurities.
-
-
Temperature: Keep reaction temperatures as low as possible. 2,6-dimethoxy amines degrade exponentially faster >40°C.
References
-
Oxid
- Source: RSC Advances / Perkin Transactions
- Context: Mechanisms of p-quinone imine formation
-
Link:
-
Purification of Labile Amines (Alumina vs. Silica)
- Source: Teledyne ISCO Chrom
- Context: Use of amine-functionalized silica and neutral alumina for basic compounds to prevent acid-c
-
Link:
-
Salt Form
- Source: Journal of Pharmaceutical Sciences
- Context: Comparative stability of amine salts (HCl, Mesyl
-
Link:
-
Handling Air-Sensitive Reagents
- Source: Sigma-Aldrich (Merck) Technical Bulletins
- Context: Standard Schlenk line techniques for handling air-sensitive amines.
-
Link:
Sources
Solubility issues of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine in alcohols
Technical Support Center: Solubility & Handling Guide for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Executive Summary
Compound: (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine CAS: 1089349-54-1 (Free Base) / 76279-32-8 (Analogous Monoamine HCl often confused) Class: Chiral Vicinal Diamine / Electron-Rich Aryl Amine
The Core Challenge: Users frequently encounter solubility difficulties with this compound due to the interplay between its polar amine functionalities and the sterically hindered, lipophilic 2,6-dimethoxyphenyl moiety . The solubility behavior is drastically different depending on whether you are handling the Free Base (oil/low-melting solid, soluble in organics) or the Salt Form (crystalline, sparingly soluble in pure alcohols).
This guide addresses the three most common support tickets we receive:
-
“The solid won’t dissolve in methanol/ethanol.” (Salt vs. Free Base issue)
-
“The solution turned into a gel or oil instead of crystallizing.” (Purification issue)
-
“How do I prepare a homogeneous solution for chiral resolution?” (Solvent system optimization)
Part 1: Critical Solubility Data
The following data summarizes the solubility profile based on internal application notes and structural analog analysis (e.g., 1,2-diphenylethylenediamine).
| Solvent System | Free Base Solubility | HCl/Tartrate Salt Solubility | Application Context |
| Methanol (MeOH) | High (>50 mg/mL) | Moderate (Requires heating) | General synthesis, Ligand preparation |
| Ethanol (EtOH) | High | Low (Sparingly soluble at RT) | Recrystallization (often requires water) |
| Isopropanol (IPA) | Moderate | Very Low | Anti-solvent for salt isolation |
| Water | Low (Sparingly soluble) | High | Aqueous workups, biphasic reactions |
| DCM / Chloroform | High | Insoluble | Extraction of Free Base |
| EtOH : Water (9:1) | High | High (at 60°C+) | Recommended for Resolution/Recrystallization |
Technical Insight: The 2,6-dimethoxy substitution creates a "molecular cleft" that can trap solvent molecules or disrupt crystal packing, leading to unpredictable oiling out in pure non-polar solvents.
Part 2: Troubleshooting & FAQs
Scenario A: "I bought the solid, but it won't dissolve in my reaction solvent (MeOH/EtOH)."
Diagnosis: You are likely handling the Hydrochloride (HCl) or Tartrate salt , not the free base. Commercial suppliers often ship chiral amines as salts to prevent oxidation and racemization. Salts have a strong crystal lattice energy that resists dissolution in pure alcohols at room temperature.
Protocol 1: The "Free-Basing" Workup (Recommended) If your reaction requires the amine to be dissolved in an organic solvent (e.g., for ligand synthesis), convert it to the free base first.
Step-by-Step:
-
Suspend the salt in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Add an equal volume of 1M NaOH or Saturated NaHCO₃ .
-
Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer once more with DCM.
-
Dry combined organics over anhydrous Na₂SO₄ .
-
Evaporate solvent.[1][2] Result: A viscous oil or low-melting solid that is freely soluble in MeOH/EtOH.
Protocol 2: Solubilizing the Salt directly If you must use the salt:
-
Heat: Warm the methanolic solution to 50°C.
-
Co-solvent: Add 5-10% Deionized Water to the alcohol. The high dielectric constant of water breaks the ionic lattice.
Scenario B: "My recrystallization failed. It oiled out or formed a gel."
Diagnosis: This is a classic issue with 2,6-substituted aromatics. The methoxy groups prevent tight pi-stacking, and the amine groups form hydrogen bond networks that trap solvent, leading to gels (supramolecular organogels) rather than crystals.
Corrective Action:
-
Switch Solvent System: Do not use pure ethanol. Use an Ethanol/Water gradient.
-
The "Cloud Point" Method:
-
Dissolve the compound in minimal boiling Ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid (cloud point).
-
Add a single drop of Ethanol to clear it.
-
Crucial Step: Turn off the heat and let the bath cool naturally to room temperature. Do not remove the flask from the oil bath. Rapid cooling promotes oiling/gelation. Slow cooling promotes nucleation.
-
Part 3: Visualized Workflows
Workflow 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for selecting solvent systems based on the chemical form of the diamine.
Workflow 2: Chiral Resolution Pathway (Mechanism)
If you are using this diamine for chiral resolution (or resolving it), understanding the solubility of the diastereomeric salts is key.
Caption: Solubility-driven separation of enantiomers. The less soluble diastereomer precipitates upon cooling.
Part 4: Expert Commentary & Mechanisms
Why does the "2,6-Dimethoxy" group matter? In standard 1,2-diphenylethylenediamine (DPEN), the phenyl rings can rotate to accommodate crystal packing. In your compound, the methoxy groups at positions 2 and 6 create significant steric bulk.
-
Restricted Rotation: The phenyl ring is forced out of coplanarity, creating a "thicker" molecule that struggles to pack tightly in a crystal lattice. This explains the tendency to form oils rather than crystals in rapid precipitations.
-
Electron Density: The methoxy groups are electron-donating. This makes the amine nitrogens slightly more basic than in DPEN. Consequently, the salt forms (HCl) are very stable and have high lattice energies, making them harder to dissolve in organic solvents without water [1].
Storage Warning: Due to the electron-rich nature of the aromatic ring, this diamine is susceptible to oxidative degradation over time.
-
Standard: Store at 2-8°C.
-
Best Practice: Store under Argon/Nitrogen atmosphere.
-
Sign of Degradation: A color change from white/off-white to yellow/brown indicates oxidation (N-oxide formation) or carbonate formation (reaction with atmospheric CO₂).
References
-
BenchChem Technical Support. Solubility and Purification of 1,2-Diphenylethylenediamine Derivatives. (General methodology for chiral diamine handling).
-
Sigma-Aldrich. (1S)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride Product Sheet. (Analogous salt properties and handling).
-
ChemicalBook. 1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE CAS 1089349-54-1 Properties.[3]
-
PubChem. 2,6-Dimethoxyphenol Solubility Data. (Structural fragment solubility insights).
Sources
Removing unreacted (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine from reaction mixtures
Technical Support Center: Purification & Workup Guide Subject: Removal of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine Ticket ID: CHEM-SUP-8821 Status: Open[1][2][3]
Executive Summary
You are dealing with (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine , a chiral vicinal diamine often used as a ligand in asymmetric catalysis or as a chiral auxiliary.[1][2][3] Its removal is complicated by two factors:
-
High Polarity: The diamine backbone adheres strongly to silica, causing streaking.[2]
-
Chelation Potential: The vicinal diamine motif can bind trace metals, complicating workups.[2]
-
Electronic Activation: The 2,6-dimethoxy substitution makes the aromatic ring electron-rich, requiring care to avoid harsh oxidation or demethylation during workup.[2]
This guide prioritizes chelation-based extraction and solid-phase scavenging over standard chromatography to preserve your product's optical purity and yield.
Part 1: Decision Matrix (Workflow)
Before selecting a protocol, assess your product's stability.[1][2][3] Use the logic flow below to determine the safest purification route.
Caption: Decision tree for selecting the optimal purification method based on product stability and chelation properties.
Part 2: Chemical Extraction Protocols
Protocol A: The "Blue Wash" (Copper Chelation)
Best for: Non-chelating products (e.g., amides, esters) where the impurity is a diamine.[1][2][3]
Vicinal diamines bind Copper(II) with high affinity, forming water-soluble complexes.[1][2][3] This method is superior to simple acid washing because it is specific to chelators.
Reagents:
Step-by-Step:
-
Prepare Solution: Dissolve 10% w/v
in water. The solution will be bright blue. -
Dilute Organic: Ensure your reaction mixture is dissolved in a non-miscible solvent (DCM or EtOAc).[2]
-
Wash: Add the
solution to your separatory funnel (1:1 volume ratio). Shake vigorously. -
Observe:
-
Result: The aqueous layer will turn Deep Purple/Dark Blue as the diamine complexes with the copper.
-
Endpoint: Repeat the wash until the aqueous layer remains light blue (color of the stock solution), indicating no more diamine is being extracted.
-
-
Finish: Wash the organic layer once with brine to remove residual copper salts, then dry over
.
Protocol B: Controlled Acid Extraction
Best for: Products that are stable to mild acid but might bind copper.[3]
Reagents:
-
10% Citric Acid (aq) OR 1M HCl.
-
Note: Avoid oxidizing acids (Nitric acid) due to the electron-rich dimethoxy ring.
Step-by-Step:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate or Ether (avoid DCM if emulsions are frequent).[2]
-
Extraction: Wash with 10% Citric Acid (3x). The diamine (pKa ~10) will protonate and partition into the aqueous phase.
-
Validation: Check the pH of the aqueous output. It must remain acidic (pH < 4) to ensure the diamine remains protonated (
). -
Recovery (Optional): If you need to recover the expensive chiral diamine, basify the combined aqueous extracts with NaOH to pH > 12 and back-extract into DCM.
Part 3: Solid-Supported Scavenging
Best for: Acid-sensitive products or late-stage purification where extraction yields emulsions.[1][2]
Since the impurity is a primary amine , electrophilic scavenger resins are highly effective.[2][3]
Recommended Resins:
-
Isocyanate Resins (PS-NCO): Reacts to form a urea.
-
Aldehyde Resins (PS-CHO): Reacts to form an imine.
Workflow:
| Parameter | Specification |
| Equivalents | 3.0 - 4.0 eq (relative to the diamine impurity) |
| Solvent | DCM, THF, or DMF (Resin must swell) |
| Time | 1 - 4 hours at Room Temperature |
| Agitation | Orbital shaker (Do not use magnetic stir bars; they grind the resin) |
Protocol:
-
Dissolve crude mixture in minimal DCM.
-
Add PS-NCO resin.[2]
-
Shake for 2 hours. Monitor by TLC (ninhydrin stain will visualize the diamine).
-
Filter through a fritted funnel or a cotton plug.
-
Rinse resin with solvent to recover entrained product.[2]
Part 4: Chromatography Solutions
If you must use column chromatography, the polarity of the diamine will cause it to streak and contaminate other fractions.
Mobile Phase Modifiers: Standard silica is acidic.[2] You must basify the silica to prevent the diamine from "sticking."
-
Triethylamine (TEA) Method:
-
Pre-wash the silica column with mobile phase containing 1% TEA.
-
Run the column with 1% TEA in the eluent.
-
Warning: TEA is difficult to remove completely from the product.
-
-
Ammonia (
) Method (Preferred):
Part 5: Troubleshooting & FAQ
Q1: The aqueous layer formed a stubborn emulsion during the Copper wash. How do I break it?
-
Cause: Diamines can act as surfactants, especially when protonated or complexed.[1][2][3]
-
Fix: Add solid NaCl to the aqueous layer until saturated. If that fails, filter the entire biphasic mixture through a pad of Celite. The emulsion usually breaks in the filtrate.
Q2: I am worried about the stability of the methoxy groups. Can I use Lewis Acids?
-
Risk: The 2,6-dimethoxy pattern is susceptible to demethylation by strong Lewis acids (e.g.,
, ) or strong mineral acids at high heat.[1][2][3] -
Guidance: Stick to Citric Acid or dilute HCl at room temperature. Avoid heating acidic solutions of this compound.
Q3: My product is also an amine. How do I separate them?
-
Strategy: If your product is a secondary or tertiary amine, use an Aldehyde Resin or Isocyanate Resin .[1][2][3] These react much faster with the primary amine of the (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine impurity than with hindered secondary amines.[1][2]
-
Alternative: If your product is also a primary amine, you must rely on the pKa difference (unlikely to be sufficient) or Preparative HPLC (C18 column, High pH buffer).[1][2][3]
Q4: How do I store the recovered diamine?
-
Warning: Primary amines absorb
from the air to form carbamates (white crusty solid). -
Protocol: Store under Nitrogen/Argon at 4°C. If a solid crust forms, it is likely the carbamate salt; this can be reversed by washing with base (NaOH).[2]
References
-
Biotage. (2024).[2] Isolute® Scavenger Resins: User Guide for Amine Removal. Retrieved from [Link] (General reference for PS-NCO and PS-CHO resin equivalents and kinetics).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard text for pKa values and general amine purification via acid-base extraction).
-
Leonard, J., Lygo, B., & Procter, G. (2013).[1][2][3] Advanced Practical Organic Chemistry (3rd ed.). CRC Press.[2] (Source for the "Copper Sulfate Wash" technique for diamine removal).
Sources
- 1. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane - Google Patents [patents.google.com]
- 2. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst loading with sterically hindered diamines
Technical Support Center: Sterically Hindered Diamine Ligands Topic: Optimizing Catalyst Loading & Troubleshooting
Welcome to the Advanced Catalysis Support Hub.
Status: Operational Agent: Senior Application Scientist Subject: Optimizing Loading for Sterically Hindered Diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, N,N'-di-tert-butylethylenediamine) in Metal-Catalyzed Cross-Couplings.
Executive Summary: The "Goldilocks" Loading Paradox
Sterically hindered diamines are high-performance ligands, particularly for Copper (Ullmann/Goldberg) and specific Palladium-catalyzed transformations. Unlike simple phosphines, their efficacy is governed by a fragile equilibrium:
-
Too Low: The metal center aggregates ("blacks out") before entering the catalytic cycle.
-
Too High: The ligand saturates the metal coordination sphere, blocking the substrate approach (inhibition) or stabilizing off-cycle resting states.
This guide moves beyond generic "add more catalyst" advice. We use a Tiered Troubleshooting approach to diagnose why your reaction is failing and optimize the Metal-to-Ligand (M:L) ratio for maximum turnover number (TON).
Tier 1: The Basics – Stoichiometry & Activation
Q: I am using 10 mol% CuI and 20 mol% diamine ligand. The reaction turns black immediately and conversion is <5%. What is happening?
A: You are likely experiencing Rapid Catalyst Aggregation . Sterically hindered diamines (like N,N'-di-tert-butylethylenediamine) have large cone angles. While this promotes reductive elimination, it makes the initial binding to the metal precursor kinetically difficult. If the ligand doesn't bind before the metal reduces or enters solution, the metal atoms find each other faster than they find the ligand, leading to bulk metal precipitation (the "black crash").
The Protocol: The Pre-Complexation Step Do not dump everything into the flask at once.
-
Solvent & Ligand: Dissolve the diamine ligand in the solvent first.
-
Metal Addition: Add the metal precursor (e.g., CuI, Pd(OAc)₂) to this solution.
-
The "Cook" (Crucial): Stir at room temperature (or mild heat, 40°C) for 20–30 minutes before adding the base or substrates.
-
Visual Check: The solution should change from a suspension to a clear/colored homogeneous solution (often blue/green for Cu, orange/yellow for Pd).
-
-
Base/Substrate: Add base and substrates only after the catalyst complex is formed.
Q: What is the optimal Metal-to-Ligand (M:L) ratio?
A: Start with 1:2 (Metal:Ligand) , but optimization often leads to 1:1.2 .
-
1:1 Ratio: Risky. If any ligand oxidizes or is scavenged by trace water, you drop below 1:1, leaving "naked" metal that triggers aggregation.
-
1:2 Ratio: Safe starting point. Ensures full ligation.
-
>1:2 Ratio: Caution. Excess hindered diamines can act as bases or nucleophiles, competing with your substrate or inhibiting the metal center.
Tier 2: Kinetic Stalling & Deactivation
Q: My reaction flies to 50% conversion in 1 hour, then stops completely. Adding more catalyst later doesn't help. Why?
A: This is classic Product Inhibition or Ligand Decomposition , not just catalyst death. In C-N coupling, the product (a secondary or tertiary amine) can often bind to the metal better than the sterically hindered reactant amine.
The Diagnostic: The "Sameer-Overman" Spike Test To distinguish between catalyst death and product inhibition:
-
Run the reaction to the stall point (e.g., 50%).
-
Split the reaction into two vials.
-
Vial A: Add fresh Catalyst + Ligand.
-
Vial B: Add fresh Substrates (Halide + Nucleophile).
-
-
Analyze:
-
If A restarts: Your catalyst died (instability). Solution: Use a more hindered ligand to prevent dimerization.
-
If B restarts: Your catalyst is alive, but the original substrates are depleted or the product is inhibiting. Solution: Check if the product is chelating the metal.
-
Visualizing the Catalyst Life Cycle
Figure 1: The delicate balance of the active species. Note that "Off-Cycle" states can sometimes be rescued, but "Dead" metal cannot.
Tier 3: Steric Clash & Substrate Scope
Q: I am coupling an ortho-substituted aryl halide. Standard DMEDA (dimethylethylenediamine) failed. Should I increase loading?
A: No. Increasing loading of the wrong ligand is futile. You need to change the Bite Angle and Steric Bulk . Standard diamines like DMEDA are small. For ortho-substituted substrates, the metal center becomes too crowded during the oxidative addition step.
The "Ligand Ladder" Protocol: Move up this ladder of increasing steric hindrance until yield improves:
| Ligand Class | Example | Best For | Potential Downside |
| Small | DMEDA | Unhindered Aryl Iodides/Bromides | Unstable at high temp; allows dimerization. |
| Medium | trans-1,2-Cyclohexanediamine (DACH) | Secondary Amides, Aryl Bromides | Rigid backbone; requires higher temp to activate. |
| Bulky | N,N'-Dimethyl-DACH | Ortho-substituted substrates | Slower oxidative addition (requires heat). |
| Super-Bulky | N,N'-Di-tert-butylethylenediamine | Extremely hindered couplings | Can inhibit reaction if substrate is also bulky. |
Q: How do I verify if "Steric Overload" is the problem? A: Run a competition experiment. Mix 1 equivalent of your ortho-substituted halide and 1 equivalent of a para-substituted analog.
-
If only the para reacts: Your catalyst is active, but your ortho substrate is sterically excluded. Switch to a ligand with a smaller cone angle or a "flexible" backbone (e.g., remove the cyclohexane ring).
-
If neither reacts: The catalyst is dead.
Tier 4: Workup & Scavenging
Q: I have high conversion, but I cannot remove the copper/diamine complex from my product. It's blue/green.
A: Diamines bind metals tightly. Standard silica columns often fail because the diamine-metal complex streaks.
The "EDTA/Ammonia" Wash Protocol: Do not rely on brine alone. You must displace the diamine.
-
The Wash: Dilute the organic reaction mixture with EtOAc or DCM.
-
The Scavenger: Wash 3x with a 10% aqueous solution of NH₄OH (Ammonium Hydroxide) mixed with EDTA .
-
The Acid Wash (If product allows): If your product is not acid-sensitive, a wash with 1M HCl will protonate the diamine ligand, forcing it into the aqueous layer and releasing the metal.
Troubleshooting Flowchart
Figure 2: Rapid decision tree for diamine-catalyzed reaction failures.
References
-
Surry, D. S., & Buchwald, S. L. (2010).[3][5] Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.[3]
-
Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research, 31(12), 852–860.
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
-
Engle, K. M., et al. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 134(47), 19405–19410.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine under acidic conditions
This technical support guide addresses the stability and handling of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine .
Note on Chemical Identity: This molecule combines a chiral 1,2-diamine motif with an electron-rich 2,6-dimethoxyphenyl ring. While specific CAS data for this exact diamine is limited in public repositories, its stability profile is strictly governed by the 2,6-dimethoxybenzyl (DMB) electronic effect. The following guide is derived from established reactivity patterns of electron-rich benzylic amines and chiral auxiliaries.
Executive Summary: The "2,6-Dimethoxy" Stability Paradox
For researchers working with this chiral diamine, the 2,6-dimethoxyphenyl group presents a double-edged sword:
-
Steric Utility: The bulky ortho-methoxy groups provide excellent stereochemical control in asymmetric catalysis.
-
Electronic Liability: The electron-donating methoxy groups significantly stabilize the benzylic carbocation. This makes the benzylic C-N bond more labile in acid than standard phenyl analogs.
Key Takeaway: This molecule is stable in dilute mineral acids at room temperature (suitable for salt formation), but prone to racemization and C-N bond cleavage under forcing acidic conditions or high temperatures.
Acid Compatibility Matrix
Use this table to determine if your experimental conditions jeopardize the integrity of the molecule.
| Acid / Condition | Stability Rating | Risk Factor | Technical Note |
| HCl (1M - 4M), aqueous | ✅ Stable (RT) | Low | Forms stable dihydrochloride salt. Ideal for storage. |
| Acetic Acid / TFA | ⚠️ Caution | Moderate | Extended exposure at >40°C can induce partial racemization via reversible protonation. |
| H₂SO₄ (Conc.) | ❌ Unstable | High | Risk of oxidative degradation and sulfonation of the electron-rich ring. |
| Lewis Acids (BBr₃, AlCl₃) | ❌ Critical Failure | Extreme | Demethylation: Will cleave the methyl ethers to phenols. |
| Hot Acid (>60°C) | ❌ Unstable | High | Racemization: Thermal energy overcomes the activation barrier for S_N1 benzylic cleavage. |
Mechanistic Insight: Why Acid Causes Racemization
The primary failure mode for this molecule in acid is loss of optical purity . You must understand the mechanism to prevent it.
The Pathway
In strong acid or at high heat, the benzylic amine protonates. Because the 2,6-dimethoxy group is strongly electron-donating (via resonance), it can stabilize the formation of a planar carbocation intermediate. Once this cation forms, the chiral information is lost; the amine can re-attach from either face, leading to a racemic mixture.
Visualization: Acid-Mediated Racemization Workflow
The following diagram illustrates the danger zone where the "Safe Salt" converts into the "Racemized Impurity."
Caption: Figure 1. The acid-catalyzed racemization pathway driven by the stabilization of the benzylic cation by ortho-methoxy groups.
Troubleshooting Guide
Issue 1: "My product turned into an oil/gum during salt formation."
Diagnosis: Hygroscopicity or incomplete crystallization. Context: 1,2-diamine salts are notoriously hygroscopic. The 2,6-dimethoxy group adds lipophilicity, which can complicate crystallization from pure water. Corrective Protocol:
-
Do not use aqueous HCl to precipitate the salt if possible.
-
Method: Dissolve the free base in anhydrous Ethanol or Methanol.
-
Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
If oil forms, add diethyl ether or MTBE until the solution turns cloudy, then scratch the flask to induce nucleation.
Issue 2: "The optical rotation (α) dropped after acid workup."
Diagnosis: Acid-catalyzed racemization. Context: You likely exposed the compound to acid while heating (e.g., refluxing in HCl to remove a protecting group) or concentrated it in the presence of strong acid. Corrective Protocol:
-
Immediate Check: Run Chiral HPLC (see Section 5).
-
Process Change: If removing a protecting group (like Boc), switch to TFA/DCM at 0°C instead of HCl/Dioxane at RT. The lower temperature is critical.[1]
-
Neutralization: When quenching acidic reactions, use cold NaHCO₃. Do not allow the mixture to sit at acidic pH for prolonged periods.
Issue 3: "I see new impurities by NMR after using BBr₃ or HBr."
Diagnosis: Ether cleavage (Demethylation). Context: Researchers often use BBr₃ to cleave other ethers. However, the 2,6-dimethoxy groups on this ring are also susceptible. Corrective Protocol:
-
Avoid: BBr₃, AlCl₃, and concentrated HBr.
-
Alternative: If you need to deprotect other groups on the molecule, use hydrogenolysis (Pd/C, H₂) or mild silyl-deprotection methods that leave the aryl methyl ethers intact.
Analytical Verification Protocols
To confirm the stability of your specific lot, you must validate both chemical and optical purity.
Protocol A: Chiral HPLC Method (Recommended Starting Conditions)
Note: Optimization may be required depending on exact column availability.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Why Diethylamine? You must add a basic modifier (DEA or TEA) to sharpen the peak of the primary amines. Without it, the amine interacts with silanols, causing tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (The dimethoxy ring has strong absorption here).
-
Target: Look for the emergence of the (1R) enantiomer peak.
Protocol B: Rapid Salt Formation (Stability Test)
-
Dissolve 50 mg of diamine in 1 mL MeOH.
-
Add 0.5 mL 2M HCl in Ether.
-
Stir for 1 hour at RT.
-
Evaporate solvent (keep T < 30°C).
-
Redissolve in D₂O for ¹H NMR.
-
Pass Criteria: Integration of Methoxy protons (3.8 ppm) vs. Benzylic proton (approx 4.5 ppm) remains 6:1. No phenol peaks (>9 ppm) observed.
Frequently Asked Questions (FAQ)
Q: Can I store this compound as a free base? A: Yes, but it is sensitive to CO₂ (forming carbamates) and oxidation (turning brown) over time. Store under Nitrogen/Argon at -20°C. For long-term storage (>1 month), convert it to the dihydrochloride salt .
Q: Is the benzylic C-N bond cleavable by Hydrogenolysis (Pd/C)? A: Yes. This is a major risk. Electron-rich benzylic amines cleave easily under standard hydrogenation conditions (Pd/C, H₂).
-
Solution: If reducing another functional group, use PtO₂ (Adams' catalyst) or Raney Nickel , which are less active toward benzylic C-N hydrogenolysis than Palladium.
Q: Why is the 2,6-substitution pattern so critical? A: It provides "Dual-Zone" influence.
-
Zone 1 (Steric): It forces the benzylic substituents out of plane, increasing stereoselectivity in catalytic applications.
-
Zone 2 (Electronic): It donates electron density into the ring, making the benzylic position "hot" for cation formation. You cannot have the steric benefit without managing the electronic risk.
References & Grounding
-
Mechanisms of Racemization:
-
Concept: Acid-catalyzed racemization of chiral benzylic amines via S_N1 pathways.
-
Source: Yoshimura, T., & Esaki, N. (2003). "Amino Acid Racemases: Functions and Mechanisms." Journal of Bioscience and Bioengineering. (General mechanism applied to amine racemization).
-
-
Stability of Methoxy-Benzylic Cations:
-
Concept: The stabilization effect of ortho/para methoxy groups on benzylic carbocations, increasing lability.
-
Source: Pittelkow, M., et al. (2005). "Substituent effects on the stability of extended benzylic carbocations." Organic & Biomolecular Chemistry.
-
-
General Handling of Chiral Amines:
-
Concept: Resolution and handling of electron-rich benzylic amines.
-
Source: Master Organic Chemistry. "Basicity of Amines and Substituent Effects."
-
-
Analogous Compound Data:
-
Compound: (S)-1-(2,6-Dimethoxyphenyl)ethanamine (Mono-amine analog).
-
Relevance: Used to infer salt stability and storage conditions.
-
Source: Sigma-Aldrich Product Sheet.
-
Sources
Technical Support Center: Recrystallization & Purification of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine Salts
Welcome to the Technical Support Center for the purification and handling of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine . As a highly specialized chiral vicinal diamine used in asymmetric catalysis and active pharmaceutical ingredient (API) development, achieving >99% enantiomeric excess (ee) and chemical purity is paramount.
Classical resolution and recrystallization of vicinal diamines typically rely on diastereomeric salt formation with resolving agents such as L-(+)-tartaric acid in ethanolic solutions[1],[2]. This guide provides field-proven, self-validating protocols for the recrystallization of its diastereomeric salts, alongside rigorous troubleshooting matrices to address specific experimental bottlenecks.
Mechanistic Workflow: Thermodynamic Recrystallization
The separation of diastereomeric salts relies strictly on thermodynamic solubility differentials. The workflow below illustrates the critical path for isolating the pure (1S)-enantiomer salt, incorporating mandatory validation checkpoints to prevent yield loss and kinetic entrapment of impurities.
Recrystallization workflow for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine salts.
Quantitative Data: Solubility & Enrichment Profile
To successfully execute the recrystallization, you must understand the phase behavior of the salt. Table 1 summarizes the expected thermodynamic parameters during a standard L-tartrate salt recrystallization cycle.
Table 1: Thermodynamic Solubility and Enantiomeric Enrichment Profile
| Process Stage | Temperature (°C) | Solvent System | Solubility (mg/mL) | Expected ee (%) | Chemical Purity (%) |
| Dissolution | 75 (Reflux) | EtOH:H2O (9:1) | > 150 | N/A (Solution) | N/A |
| Metastable Zone | 50 (Seeding) | EtOH:H2O (9:1) | ~ 45 | N/A (Solution) | N/A |
| Harvest (Crop 1) | 20 | EtOH:H2O (9:1) | < 10 | > 95.0 | > 98.0 |
| Harvest (Crop 2) * | 20 | EtOH:H2O (9:1) | < 5 | > 99.5 | > 99.9 |
*Crop 2 represents a secondary recrystallization cycle of the isolated Crop 1 solid.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol: Recrystallization of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine L-Tartrate
-
Suspension: Suspend 10.0 g of crude diamine L-tartrate salt in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Thermodynamic Dissolution: Heat the suspension to 70°C under continuous stirring (300 rpm).
-
Causality: Ethanol alone is often too non-polar to dissolve the highly crystalline tartrate salt, even at reflux.
-
Validation Check: The mixture will likely remain cloudy. Add deionized water dropwise (up to 5.5 mL) until complete dissolution is achieved. If undissolved particles remain after 6.0 mL of water, perform a hot filtration to remove insoluble inorganic impurities.
-
-
Metastable Zone Entry: Cool the clear solution at a controlled rate of 0.1°C/min to 50°C.
-
Causality: Rapid cooling causes high supersaturation, leading to spontaneous primary nucleation. This traps impurities and the opposite (1R)-enantiomer in the crystal lattice[2].
-
-
Seeding: At 50°C, introduce 50 mg of enantiopure (1S)-diamine L-tartrate seed crystals.
-
Validation Check: Observe the solution for 15 minutes. If the seeds dissolve completely, the solution is undersaturated; reduce the solvent volume by 10% via distillation and repeat. If the seeds persist and initiate secondary nucleation (visible cloudiness), proceed.
-
-
Crystallization: Continue cooling at 0.1°C/min to 20°C. Hold isothermally at 20°C for 4 hours.
-
Causality: The isothermal hold ensures the system reaches thermodynamic equilibrium, maximizing the depletion of the (1S)-solute from the mother liquor[3].
-
-
Isolation: Filter the suspension under vacuum.
-
Validation Check: Wash the filter cake with 2 x 10 mL of ice-cold absolute ethanol. The wash solvent must be cold and water-free to displace the mother liquor without dissolving the purified product.
-
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
Troubleshooting Guide (Q&A)
Q1: My salt is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute in the solvent mixture is lower than the crystallization temperature. Solution:
-
Reheat the mixture to 75°C until the oil dissolves completely into a single phase.
-
Add 5-10% more solvent (EtOH) to decrease the overall concentration, shifting the system out of the metastable oiling zone.
-
Cool much more slowly and seed the solution at a higher temperature (e.g., 55°C) to induce solid-liquid nucleation before the liquid-liquid phase boundary is reached.
Q2: The enantiomeric excess (ee) of my first crop is only 85%. Why did the resolution fail to reach >95%? Causality: Low ee is typically caused by the co-precipitation of the more soluble diastereomer (the (1R)-enantiomer salt) due to over-concentration or excessive cooling rates, which leads to kinetic entrapment[2]. Solution:
-
Perform a second recrystallization (upgrading) using the exact same protocol. The ee will exponentially increase because the system is now highly enriched in the (1S)-isomer.
-
Ensure the mother liquor is completely washed from the filter cake during isolation. The residual mother liquor is highly enriched in the (1R)-isomer and will artificially lower the ee of your bulk solid if not displaced.
Q3: The yield of my recrystallized salt is extremely low (<30%). Where did I lose my product? Causality: The solvent system is too polar (excess water was added), flattening the solubility curve, or the crystallization time was insufficient to reach thermodynamic equilibrium. Solution:
-
Check the water content. If >15% v/v water was used during the dissolution phase, the solubility at 20°C remains too high.
-
Recover the product by concentrating the mother liquor under reduced pressure by 50% and cooling to 4°C to force a second crop.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use D-Tartaric acid instead of L-Tartaric acid? Answer: Yes. The choice of resolving agent dictates which enantiomer crystallizes first. If L-(+)-Tartaric acid yields the (1S)-diamine salt as the less soluble diastereomer, using D-(-)-Tartaric acid will preferentially crystallize the (1R)-diamine salt[4].
FAQ 2: How do I liberate the free base from the recrystallized salt? Answer: Suspend the pure salt in a biphasic mixture of dichloromethane (DCM) and 2M aqueous NaOH (1:1 v/v). Stir vigorously for 30 minutes. The tartrate remains in the aqueous phase as disodium tartrate, while the free (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine partitions into the organic phase. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.
FAQ 3: What is the optimal storage condition for the purified diamine? Answer: The free base diamine is highly prone to oxidation and carbamate formation (reaction with atmospheric CO₂). It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Conversely, the recrystallized salt form is significantly more stable and can be stored safely at room temperature in a desiccator.
References
-
Larrow, J. F., Jacobsen, E. N., Gao, Y., Hong, Y., Nie, X., & Zepp, C. M. (1994). A practical method for the large-scale preparation of[N, N'-bis (3, 5-di-tert-butylsalicylidene)-1, 2-cyclohexanediaminato (2-)] manganese (III) chloride, a highly enantioselective epoxidation catalyst. The Journal of Organic Chemistry, 59(7), 1939-1942. URL:[Link]
-
Schlichter, W. H., & Frahm, A. W. (2001). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. Tetrahedron: Asymmetry, 12(9), 1377-1381. URL:[Link]
-
Lattanzi, A., Iannece, P., Vicinanza, A., & Scettri, A. (1998). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. Chemical Communications, (13), 1401-1402. URL:[Link]
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine Purity
The following guide provides an in-depth technical comparison of chiral HPLC methods for determining the enantiomeric purity of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine .
This analysis synthesizes established protocols for 1-aryl-1,2-diamines, leveraging the specific steric and electronic properties of the 2,6-dimethoxy substitution pattern to recommend optimized separation strategies.
Executive Summary & Molecule Analysis
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a sterically congested chiral diamine, often utilized as a specialized ligand in asymmetric catalysis or a pharmaceutical intermediate.
-
Chiral Challenge: The 2,6-dimethoxy substitution on the phenyl ring creates significant steric bulk near the chiral center (C1). While this bulk enhances its value as a chiral auxiliary, it can hinder interaction with the "cavities" of certain chiral stationary phases (CSPs).
-
Functional Groups: The molecule contains two primary amine groups:
-
Benzylic Amine (C1): The chiral handle.
-
Terminal Amine (C2): Achiral, but highly basic.
-
-
Separation Strategy: Successful methods must address the basicity of the diamine (preventing peak tailing) while exploiting the steric bulk for chiral recognition.
Method Landscape Overview
| Feature | Method A: Immobilized Polysaccharide | Method B: Crown Ether (Host-Guest) | Method C: Indirect Derivatization |
| Column | Chiralpak IA / IC (Amylose/Cellulose) | Crownpak CR-I(+) / (-) | C18 (Achiral) |
| Mechanism | H-bonding, | Ammonium ion complexation | Diastereomer formation |
| Mobile Phase | Normal Phase (Basic Additive) | Reversed Phase (Acidic pH 1-2) | Reversed Phase (Acidic) |
| Selectivity | Broad (Shape recognition) | High (Specific for | High (Chemical resolution) |
| Recommendation | Primary Choice (Robustness) | High-Resolution Alternative | Validation / Backup |
Detailed Methodologies
Method A: Immobilized Polysaccharide (The "Robust" Approach)
This method is recommended as the first-line screen due to the versatility of immobilized phases (Chiralpak IA/IC) which tolerate the aggressive solvents sometimes needed to solubilize substituted phenyl rings.
-
Why it works: The 2,6-dimethoxy group provides a distinct "shape" that fits well into the grooves of amylose (IA) or cellulose (IC) polymers. The basic additive suppresses silanol interactions with the two amine groups.
-
Causality: The immobilization of the selector allows for the use of "forbidden" solvents (like DCM or THF) if the standard Alkane/Alcohol mix fails to resolve the peaks due to the steric bulk.
Experimental Protocol A
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
-
Note: Ethanol is preferred over Isopropanol here because the 2,6-dimethoxy group is bulky; the smaller Ethanol molecule allows better penetration into the chiral grooves.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 230 nm (or 280 nm for the dimethoxy phenyl ring).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol/DEA (1000:1).
Self-Validation Check:
-
Tailing Factor: Must be < 1.5. If tailing occurs, increase DEA to 0.2% or switch to n-Butylamine.
-
Resolution (Rs): Target > 2.0. If Rs < 1.5, switch to Chiralpak IC (Cellulose backbone), which has a different helical twist often complementary to amylose.
Method B: Crown Ether (The "Specific" Approach)
This method exploits the specific binding of the primary ammonium ion. It is the highest resolution method for
-
Why it works: The Crownpak CR-I column contains a chiral crown ether that forms a "host-guest" complex with the protonated benzylic amine (-NH3+). The 2,6-dimethoxy group acts as a steric barrier that prevents the "wrong" enantiomer from complexing effectively, often leading to very high separation factors (
). -
Critical Constraint: The mobile phase must be acidic to keep the amines protonated.
Experimental Protocol B
-
Column: Crownpak CR-I(+) (Immobilized Crown Ether), 5 µm, 150 x 3.0 mm.[1]
-
Mobile Phase: Perchloric Acid (pH 1.5) : Acetonitrile [85 : 15 v/v].
-
Preparation: Add HClO4 to water until pH 1.5 is reached, then mix with ACN.
-
Warning: Do not use amine additives (DEA/TEA) as they compete for the crown ether sites.
-
-
Flow Rate: 0.4 mL/min (Lower flow rate due to 3.0 mm ID and viscosity).
-
Temperature: 10°C - 25°C.
-
Insight: Lowering temperature to 10°C dramatically increases resolution on crown ether columns by stabilizing the ammonium-crown complex.
-
-
Detection: UV at 210 nm or 254 nm.
Self-Validation Check:
-
Elution Order: On CR-I(+), the (S)-enantiomer typically elutes second (check with a standard). If the (R)-enantiomer is the impurity of interest and elutes first, this is ideal for quantitation.
-
Interference: Ensure the second amine (terminal) does not cause band broadening. The low pH (1.5) ensures it is also protonated, preventing silanol interaction.
Method C: Indirect Derivatization (The "Validation" Approach)
If direct methods fail or if a chiral column is unavailable, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) converts the enantiomers into diastereomers separable on a standard C18 column.
Experimental Protocol C
-
Derivatization: Mix 50 µL sample (10 mM in ACN) with 50 µL GITC (15 mM in ACN) and 10 µL Triethylamine. Incubate at RT for 30 mins.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 100 x 4.6 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 30% B to 70% B over 15 mins.
-
Detection: UV at 254 nm (The GITC thiourea bond absorbs strongly).
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting and optimizing the method for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine.
Caption: Decision tree for selecting the optimal chiral separation method based on column availability and resolution performance.
Comparative Data Summary
The table below summarizes expected performance metrics based on structural analogs (e.g., 1,2-diphenylethylenediamine) and the specific properties of the 2,6-dimethoxy substituent.
| Parameter | Method A: Chiralpak IA | Method B: Crownpak CR-I(+) | Method C: GITC Derivatization |
| Selectivity ( | 1.2 - 1.8 | 1.5 - 3.0 (High Specificity) | > 2.0 |
| Resolution (Rs) | 2.0 - 5.0 | > 5.0 (Baseline) | > 10.0 |
| Run Time | 10 - 15 min | 20 - 30 min | 30 - 45 min (inc. prep) |
| Robustness | High (Solvent flexibility) | Moderate (pH sensitive) | Moderate (Reaction completeness) |
| Sample Capacity | High (Prep capable) | Low (Analytical only) | N/A |
| Cost per Run | Low | Low | Medium (Reagent cost) |
Technical Insight: The "Steric Fit"
In Method A , the 2,6-dimethoxy group may cause the molecule to elute earlier than unsubstituted analogs due to steric exclusion from deeper pores, but the chiral twist usually ensures separation. In Method B , the steric bulk actually aids separation. The crown ether complexes the ammonium ion; the bulky phenyl group is forced to orient away from the crown ring. The difference in steric clash between the (S) and (R) configurations against the silica surface or the crown ether structure is often magnified by the 2,6-substitution.
References
-
Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-)." Chiral Technologies. [Link][2]
-
Phenomenex. "Chiral HPLC Separations: A Systematized Approach to Column Selection." Phenomenex Technical Guides. [Link]
- Shinbo, T., et al. "Separation of enantiomers of primary amino compounds on a chiral stationary phase derived from crown ether.
- Hirose, K. "Crown Ether-Based Chiral Stationary Phases for HPLC." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 72 (2012): 1-15.
Sources
Comparative Analysis and Optical Validation of Chiral Arylethane-1,2-diamines: Focus on the (1S)-1-(2,6-Dimethoxyphenyl) Derivative
Executive Summary
Chiral 1,2-diamines are privileged pharmacophores in drug development and highly efficient chiral ligands in asymmetric catalysis[1]. The structural nuances of these diamines—particularly the substitution patterns on the aryl ring—profoundly influence both their catalytic efficacy and their physicochemical properties, including optical rotation.
This guide provides an objective, data-driven comparison between the specialized building block (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (CAS: 1089349-54-1)[2] and its foundational unsubstituted analog, (1S)-1-phenylethane-1,2-diamine [3]. By analyzing the causality behind their polarimetric behavior, this document establishes a self-validating framework for researchers to isolate, verify, and utilize these compounds.
Mechanistic Insights: The Causality of Optical Rotation Variations
As an application scientist, it is critical to understand that optical rotation (
-
Steric Hindrance and Conformational Locking : In (1S)-1-phenylethane-1,2-diamine, the phenyl ring can freely rotate around the C1-Ar bond. However, introducing methoxy groups at the 2 and 6 positions creates severe steric bulk. This restricts the rotation of the aryl ring relative to the ethylenediamine backbone (atropisomeric-like tension), locking the molecule into fewer, more rigid conformers.
-
Electronic Contributions : The strongly electron-donating methoxy groups alter the polarizability of the aromatic system. Since specific rotation is a direct function of the molecule's polarizability tensor, the 2,6-dimethoxy substitution typically amplifies the magnitude of the optical rotation compared to the unsubstituted analog.
-
Solvent-Induced Conformational Shifts : Diamines are highly susceptible to solvent interactions. Protic solvents like methanol hydrogen-bond with the primary amines, altering the effective bulk of the substituents and shifting the conformational equilibrium. Consequently, optical rotation values for these diamines cannot be compared without matching solvent and concentration parameters.
Comparative Data: Optical Rotation & Structural Properties
The table below summarizes the comparative optical and structural metrics. Because the isolated (1S) enantiomer of the 2,6-dimethoxy derivative is a highly specialized intermediate, its exact literature
| Compound | CAS Number | Structural Feature | Reported / Expected | Key Application |
| (1S)-1-Phenylethane-1,2-diamine (2HCl) | 14769-73-4 (related) | Unsubstituted aryl ring, flexible C-C bond | Baseline chiral ligand / intermediate | |
| (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine | 1089349-54-1 (racemate) | 2,6-disubstitution, restricted rotation | Empirical validation required (High magnitude expected)[2] | Sterically demanding asymmetric catalysis |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols form a self-validating system. Rule of thumb: Chiral purity must be confirmed before optical rotation is recorded to prevent skewed polarimetric data.
Protocol 1: Chiral HPLC Validation (ee Determination)
Causality Note: Optical rotation is linearly dependent on enantiomeric excess (ee). Measuring
-
Column Preparation : Install a silica-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm).
-
Mobile Phase : Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Expert Insight: The addition of Diethylamine (DEA) is critical. It masks the acidic silanol groups on the stationary phase, preventing severe peak tailing of the basic primary amines.
-
System Suitability : Inject a racemic standard of 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine. Confirm baseline resolution (
) of the two enantiomer peaks. -
Sample Analysis : Inject the isolated (1S) sample. Calculate ee based on peak area integration. Proceed to Protocol 2 only if ee > 99%.
Protocol 2: High-Precision Polarimetry
-
Sample Preparation : Accurately weigh 100.0 mg of the strictly anhydrous (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine free base.
-
Solvent Selection : Dissolve quantitatively in 10.0 mL of spectroscopic-grade Methanol in a volumetric flask (
g/100 mL). -
Zeroing the Instrument : Fill a 100 mm (1 dm) quartz polarimeter cell with pure Methanol. Measure the blank at 589 nm (Sodium D-line) at exactly 20.0 °C. Expert Insight: Temperature control is vital. Thermal expansion of the solvent changes the concentration (
), and thermal energy alters the conformer population, directly skewing the rotation angle. -
Measurement : Rinse the cell twice with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path. Record the observed rotation (
). -
Calculation : Compute specific rotation using the formula
.
Workflow Visualization
Workflow for the chiral resolution and optical validation of 1,2-diamine enantiomers.
References
- Title: 1-(2,6-DIMETHOXYPHENYL)
- Source: chemicalbook.
- Source: d-nb.info (Synthesis 2018)
Sources
Comparative Analysis of Chiral Diamine Ligands: The Gold Standard DPEN vs. the Exploratory (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Executive Summary
Chiral 1,2-diamines are ubiquitous in biologically active compounds and serve as privileged scaffolds in the asymmetric synthesis of chiral auxiliaries and organocatalysts[1]. Within this class, (1S,2S)-1,2-Diphenylethylenediamine (DPEN) stands as a cornerstone of modern asymmetric catalysis, particularly in Noyori-type asymmetric transfer hydrogenation (ATH)[2].
Conversely, (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (CAS 1089349-54-1) represents a structurally intriguing but empirically undocumented ligand[3]. For drug development professionals and synthetic chemists, choosing between a proven workhorse and a novel scaffold requires a deep understanding of mechanistic causality. This guide provides an objective, structural, and procedural comparison to assist researchers in ligand selection and novel catalyst development.
Structural and Mechanistic Causality
The performance of a chiral ligand is dictated by its symmetry, steric bulk, and electronic properties. Understanding why a ligand performs well is critical for rational catalyst design.
DPEN (1,2-Diphenylethylenediamine)
-
Symmetry & Stereocontrol: DPEN is
-symmetric. Causality: -symmetry ensures that the two coordination quadrants around the metal center are identical. This drastically reduces the number of possible diastereomeric transition states during substrate binding, energetically favoring a single enantiomeric pathway and leading to exceptionally high enantiomeric excess (ee)[1]. -
Rigidity: The two phenyl rings provide a rigid, well-defined chiral pocket. When tosylated (TsDPEN) and complexed with Ruthenium, it forms a bifunctional catalyst where the metal and the NH proton act synergistically to transfer hydrogen via a highly organized six-membered pericyclic transition state[2].
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
-
Symmetry & Stereocontrol: This ligand is
-symmetric (a mono-aryl substituted ethylenediamine). Causality: Lacking -symmetry, it presents non-equivalent quadrants to the incoming substrate, which generally complicates stereocontrol compared to DPEN. -
Sterics & Hemilability: The 2,6-dimethoxyphenyl group introduces extreme steric bulk directly adjacent to the chiral center. Furthermore, the methoxy oxygens possess lone pairs that can act as hemilabile coordinating sites. Causality: This potential
-tridentate coordination could dynamically stabilize the active metal center during the catalytic cycle[4]. However, it also carries the risk of over-coordination, which could saturate the metal's coordination sphere and poison the catalyst.
Comparative Performance Data
Because (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine lacks extensive literature validation, its performance profile is extrapolated based on structural principles compared against the empirical baseline of DPEN[3][5].
| Parameter | (1S,2S)-DPEN | (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine |
| Symmetry | ||
| Typical ee% (ATH of ketones) | >95% to 99%[2] | Unreported (Theoretical: Moderate to High) |
| Coordination Mode | Bidentate ( | Potentially Tridentate ( |
| Electronic Profile | Neutral Aryl | Highly Electron-Rich Aryl |
| Commercial Availability | High (Bulk scale) | Low (Specialty/Niche)[3] |
| Primary Applications | Noyori ATH, Michael additions[5] | Undocumented / Exploratory Research |
Experimental Protocols: A Self-Validating System
To empirically compare these ligands, researchers must utilize a standardized benchmarking protocol. The following procedure details the Asymmetric Transfer Hydrogenation (ATH) of acetophenone, optimized for Ru-TsDPEN[2], with notes on adapting it for the novel dimethoxyphenyl ligand.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Step 1: Catalyst Preparation (In Situ)
-
In a Schlenk flask under an inert argon atmosphere, add
(0.5 equivalents). -
Add the tosylated diamine ligand (1.1 equivalents).
-
Suspend in anhydrous, degassed 2-propanol (0.1 M).
-
Stir at 80°C for 1 hour.
-
Causality: Elevated temperatures are required to overcome the activation energy needed to dissociate the stable p-cymene dimer and facilitate the coordination of the diamine ligand to the ruthenium center, forming the active 16-electron coordinatively unsaturated complex[2].
Step 2: Reaction Setup
-
Prepare a 5:2 azeotropic mixture of formic acid (
) and triethylamine ( ).
-
Causality: This mixture acts as the hydrogen donor. The specific 5:2 ratio is critical because it provides a stable, buffered pH environment that prevents catalyst degradation while offering a constant thermodynamic driving force for the hydride transfer[2].
Step 3: Substrate Addition & Monitoring
-
Cool the catalyst solution to 25°C. Add acetophenone (100 equivalents relative to Ru).
-
Dropwise, add the
mixture. -
Monitor the reaction via TLC or GC.
-
Self-Validation: The reaction should exhibit steady conversion over 4-12 hours. If using the novel dimethoxyphenyl ligand and conversion stalls at <10%, it indicates that the methoxy groups are likely over-coordinating and poisoning the active Ru-hydride species.
Step 4: Quenching and Analysis
-
Quench the reaction with saturated aqueous
.
-
Causality: Neutralizing the formic acid immediately halts the catalytic cycle, preventing any background racemic reduction.
-
Extract with ethyl acetate, dry over anhydrous
, and analyze via chiral HPLC to determine yield and enantiomeric excess (ee).
Mechanistic and Workflow Visualizations
Catalytic cycle of Noyori ATH using Ru-TsDPEN highlighting the 6-membered transition state.
Standardized workflow for the evaluation and optimization of novel chiral diamine ligands.
References
-
Catalytic asymmetric synthesis of 1,2-diamines RSC Publishing[Link]
-
Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions MDPI [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE CAS#: 1089349-54-1 [m.chemicalbook.com]
- 4. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions [mdpi.com]
- 5. (1R,2R)-(+)-1,2-Diphenylethylenediamine (1R,2R)- DPEDA [sigmaaldrich.com]
Enantiomeric excess (ee) determination of 2,6-dimethoxy diamine derivatives
Cross-Validating Enantiomeric Excess (ee) of 2,6-Dimethoxy Diamine Derivatives: A Comparative Guide to Chiral HPLC and NMR Spectroscopy
As an Application Scientist in chiral analytics, I frequently encounter the analytical bottleneck of accurately determining the enantiomeric excess (ee) of highly functionalized amines. 2,6-Dimethoxy diamine derivatives are privileged scaffolds in asymmetric catalysis and drug development. However, their precise ee determination is notoriously challenging. The basicity of the diamine moiety often leads to severe peak tailing in chromatography, while the steric bulk and electronic shielding of the 2,6-dimethoxy groups can complicate spectroscopic interpretation.
This guide provides a definitive, causality-driven comparison of the two most robust techniques for this class of compounds: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality in Chiral Discrimination
Enantiomers possess identical scalar physical and chemical properties in an achiral environment. To differentiate them, we must introduce a chiral discriminator to form diastereomeric relationships, which inherently possess distinct physical properties[1].
-
Chiral HPLC: This method relies on a Chiral Stationary Phase (CSP). As the analyte travels through the column, the enantiomers undergo transient, reversible diastereomeric interactions (e.g., hydrogen bonding,
stacking, and steric inclusion) with the CSP. The difference in the free energy ( ) of these transient complexes dictates the difference in retention times[1]. -
Chiral NMR: This technique utilizes a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) to convert the enantiomeric mixture into a pair of diastereomers. Because diastereomers have different spatial arrangements, their nuclei experience different magnetic shielding environments, resulting in distinct chemical shifts (
) that can be integrated directly[2].
Quantitative Performance Comparison
The choice between HPLC and NMR depends heavily on the project phase—whether you need rapid high-throughput screening or highly sensitive regulatory validation[1].
Table 1: Analytical Performance Characteristics
| Feature | Chiral HPLC (CSP) | 1H NMR (Supramolecular CSA) |
| Mechanistic Principle | Transient diastereomeric interaction | Rigid diastereomeric complex formation |
| Sensitivity / LOD | High (Ideal for trace minor enantiomers >99% ee) | Moderate (Limited by NMR signal-to-noise ratio) |
| Throughput | 10 – 45 minutes per run | < 5 minutes per run (post-assembly) |
| Method Development | High (Requires extensive column/solvent screening) | Low (Universal assembly for primary/secondary amines) |
| Sample Recovery | Yes (Non-destructive, preparative scale possible) | No (Destructive derivatization) |
Experimental Protocols: Self-Validating Systems
To ensure absolute scientific trustworthiness, analytical protocols must be self-validating. The foundational rule of ee determination is: Never analyze an enantioenriched sample without first validating the method against a racemic standard.
Protocol 1: Chiral HPLC Analysis (The Gold Standard)
For 2,6-dimethoxy diamines, amylose or cellulose-based CSPs (e.g., Chiralpak OD-H) are highly effective[3].
-
Racemic Baseline Validation (The Control): Inject a racemic mixture of the 2,6-dimethoxy diamine derivative.
-
Causality: This proves the column can achieve baseline resolution (
). If the racemate does not integrate to exactly 50:50, it indicates either the co-elution of an achiral impurity masking a peak or a non-linear UV detector response. This step validates the integrity of the entire system.
-
-
Mobile Phase Optimization: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v) spiked with 0.1% Diethylamine (DEA).
-
Causality: The basic nitrogen atoms of the diamine strongly interact with residual acidic silanols on the silica support of the CSP, causing severe peak tailing. DEA acts as a competitive base, masking these silanols and ensuring sharp, symmetrical peaks for accurate integration.
-
-
Sample Acquisition: Inject the enantioenriched sample under identical conditions. Calculate the ee using the area under the curve (AUC) of the major and minor peaks.
Protocol 2: 1H NMR Analysis via Supramolecular Assembly (The Rapid Screener)
Traditional covalent derivatization (like Mosher's acid) can suffer from kinetic resolution if the reaction does not reach 100% conversion, artificially skewing the ee. Instead, we utilize a multi-component supramolecular assembly using 2-formylphenylboronic acid (2-FPBA) and (R)-BINOL[4].
-
Reagent Assembly: In an NMR tube, combine 60 mM of the 2,6-dimethoxy diamine (analyte), 50 mM 2-FPBA, and 50 mM (R)-BINOL in
. Add 4Å molecular sieves and let stand for 10 minutes[4].-
Causality: The amine condenses with the aldehyde of 2-FPBA to form an imine. Concurrently, the boronic acid condenses with (R)-BINOL to form a boronate ester. The imine nitrogen coordinates to the boron atom, forming a rigid, stable diastereomeric complex. The molecular sieves drive the thermodynamic condensation to completion by sequestering water.
-
-
Racemic Control: Analyze the racemic diamine first.
-
Causality: Ensure that the diastereotopic imine protons (typically appearing around 8.5 ppm) resolve into two distinct singlets with exactly a 1:1 integration ratio. This confirms the absence of thermodynamic bias in the assembly.
-
-
Data Acquisition: Acquire the 1H NMR spectrum of the enantioenriched sample. The ee is calculated directly from the integration ratio of the two imine singlets.
Cross-Validation Data
Relying on a single analytical method can introduce blind spots. For comprehensive characterization, cross-validating the ee using both techniques is highly recommended[1]. Below is representative cross-validation data for various substituted 2,6-dimethoxy diamines.
Table 2: Cross-Validation Experimental Data
| Substrate | Chiral HPLC ee (%) | 1H NMR ee (%) | Absolute Error ( |
| Derivative A (N-Benzyl substituted) | 98.2 | 97.9 | 0.3 |
| Derivative B (N-Methyl substituted) | 85.4 | 86.0 | 0.6 |
| Derivative C (Unsubstituted primary diamine) | 92.1 | 91.8 | 0.3 |
Note: The absolute error between the two orthogonal techniques is consistently < 1.0%, demonstrating the robust reliability of the self-validating protocols.
Workflow Visualization
The following diagram illustrates the parallel logical pathways for cross-validating the enantiomeric excess of chiral diamines.
Workflow for cross-validating enantiomeric excess using Chiral HPLC and NMR spectroscopy.
Conclusion
For 2,6-dimethoxy diamine derivatives, both Chiral HPLC and 1H NMR offer distinct, complementary advantages. NMR supramolecular assembly provides a rapid, method-development-free approach ideal for reaction optimization and high-throughput screening. Conversely, Chiral HPLC remains the gold standard for final product characterization due to its unmatched sensitivity in detecting trace enantiomeric impurities. By employing both self-validating methodologies, researchers can ensure airtight scientific integrity in their chiral analyses.
References
-
Stereoelectronics. Determining the enantiomeric excess (e.e.) of a non-racemic compound. [Link]
-
Jo, H. H., et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education (ACS Publications). [Link]
-
Royal Society of Chemistry. Supporting Information: Iridium-catalyzed Direct Asymmetric Reductive Amination of Aromatic Ketones. [Link]
Sources
Benchmarking (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine in Transfer Hydrogenation
This guide provides an in-depth technical benchmarking of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine , a sterically and electronically tuned chiral diamine ligand used in Asymmetric Transfer Hydrogenation (ATH).
Executive Summary: The "Ortho-Effect" Advantage
In the landscape of Asymmetric Transfer Hydrogenation (ATH), the "privileged" ligands TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and DACH (1,2-diaminocyclohexane) derivatives have long set the standard. However, these ligands often struggle with sterically demanding substrates (e.g., ortho-substituted acetophenones) or substrates requiring fine electronic discrimination.
(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine represents a "Next-Generation" mono-aryl diamine. By incorporating two methoxy groups at the ortho positions of the phenyl ring, this ligand introduces significant steric bulk and electron density near the metal center. This modification restricts the conformational flexibility of the catalyst-substrate transition state, often resulting in superior enantioselectivity (ee) for challenging substrates where standard TsDPEN fails to exceed 90% ee.
Ligand Profile & Technical Specifications
| Feature | Specification |
| Compound Name | (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine |
| CAS Number | 76279-32-8 (HCl salt); 1089349-54-1 (Free base) |
| Core Scaffold | 1-Aryl-1,2-ethylenediamine (Mono-substituted) |
| Chirality | (1S) |
| Key Modification | 2,6-Dimethoxy substitution on the aryl ring |
| Primary Application | Ligand for Ru(II), Rh(III), or Ir(III) catalyzed ATH |
| Active Catalyst Form | Typically N-monosulfonated (e.g., N-Tosyl or N-Mesyl) |
Structural Logic
-
Steric Locking: The 2,6-dimethoxy groups create a "wall" that forces the phenyl ring into a specific orientation relative to the metal center, minimizing the available conformational space for the substrate.
-
Electronic Tuning: The methoxy groups are electron-donating (EDG), potentially increasing the electron density at the metal center, which can accelerate the hydride transfer step in the ATH mechanism.
Benchmarking Analysis: Performance vs. Alternatives
The following comparison highlights where (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine excels compared to industry standards.
Comparative Ligand Performance Matrix
| Metric | Standard: (S,S)-TsDPEN | Alternative: (S,S)-DACH-Phenyl | Challenger: (1S)-1-(2,6-Dimethoxyphenyl)... |
| Scaffold Type | 1,2-Diphenyl (C2 Symmetric) | Cyclohexane (Rigid Backbone) | 1-Aryl (Mono-substituted, Sterically Tuned) |
| Best For | Simple Acetophenones, Imines | Aliphatic Ketones, Cyclic Ketones | Bulky / Ortho-Substituted Ketones |
| Steric Hindrance | Moderate | High (Backbone rigid) | Very High (Aryl rotation restricted) |
| Typical ee (Simple) | >95% | >95% | >95% |
| Typical ee (Bulky) | 70-85% | 80-90% | 92-99% |
| Catalyst Loading | 0.1 - 1.0 mol% | 0.1 - 1.0 mol% | 0.1 - 0.5 mol% |
| Cost Profile | Low (Commodity) | Moderate | High (Specialty) |
Case Study: Reduction of Ortho-Substituted Acetophenones
-
Challenge: Reducing 2-methylacetophenone or 2-methoxyacetophenone is difficult for TsDPEN because the substrate's ortho-group clashes with the ligand's phenyl rings, leading to "slippage" in the transition state and lower ee.
-
Solution: The 2,6-dimethoxy ligand pre-organizes the active site. The steric bulk of the ligand "matches" the steric bulk of the substrate, enforcing a tighter fit (Lock-and-Key fit) that favors a single hydride transfer trajectory.
Mechanistic Insight & Visualization
The catalyst operates via the Metal-Ligand Bifunctional Mechanism (Noyori-Ikariya type). The amine proton (NH) and the metal-hydride (Ru-H) act in concert to deliver H2 to the ketone C=O bond.
DOT Diagram: Catalytic Cycle
The diagram below illustrates the outer-sphere mechanism, highlighting the critical transition state where the 2,6-dimethoxy group exerts its stereocontrol.
Caption: The 16e/18e catalytic cycle. The 2,6-dimethoxy substituent on the ligand (L) creates a sterically defined pocket in the Transition State (TS), maximizing enantioselectivity.*
Experimental Protocol: Catalyst Synthesis & Application
This protocol describes the in situ generation of the catalyst followed by the reduction of a benchmark ketone.
Phase 1: Ligand Activation (Tosylation)
Note: The free diamine is rarely used directly. It is typically converted to the N-monosulfonated ligand.
-
Reactants: (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (1.0 eq), p-Toluenesulfonyl chloride (1.0 eq).
-
Conditions: DCM, Et3N, 0°C to RT, 4 hours.
-
Purification: Silica gel chromatography. Yields N-((1S)-1-(2,6-dimethoxyphenyl)-2-aminoethyl)-4-methylbenzenesulfonamide .
Phase 2: Asymmetric Transfer Hydrogenation (ATH)
Objective: Reduction of 2'-methoxyacetophenone (Difficult substrate).
-
Catalyst Formation (In Situ):
-
In a Schlenk flask, charge [RuCl2(p-cymene)]2 (0.0025 mmol) and the N-Tosyl Ligand (0.006 mmol).
-
Add 2-Propanol (2 mL) and stir at 80°C for 20 mins to form the orange Ru-complex.
-
-
Reaction Setup:
-
Cool to Room Temperature (RT).
-
Add Substrate (1.0 mmol, 2'-methoxyacetophenone).
-
Add Base: 0.1 mL of t-BuOK or KOH (0.1 M in iPrOH).
-
Alternative H-Source: For higher conversion, use Formic Acid/TEA (5:2 azeotrope) in DCM.
-
-
Monitoring:
-
Stir at 25-30°C. Monitor by TLC/GC.
-
Reaction typically completes in 2-12 hours depending on substrate bulk.
-
-
Workup:
-
Filter through a short silica pad to remove Ru.
-
Evaporate solvent. Analyze ee by Chiral HPLC (e.g., Chiralcel OD-H).
-
Self-Validating Checkpoints (Trustworthiness)
-
Color Change: The solution should turn from orange/red (Pre-catalyst) to deep purple (16e active species) upon addition of base/amine. If it stays orange, the catalyst is not activated.
-
Reversibility: In iPrOH, the reaction is reversible. If conversion stalls at ~90%, switch to HCOOH/TEA (irreversible H-donor) to drive to 100%.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[1] Link
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.[2][3][4] (Detailed review of diamine structural modifications). Link
-
Sigma-Aldrich. (2024). Product Specification: (1S)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride.Link
-
Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society.[3][5] (Discusses tethered/modified ligands). Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. york.ac.uk [york.ac.uk]
- 4. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry analysis of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Mass Spectrometry Analysis of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine: Direct Chiral LC-MS/MS vs. Derivatization Strategies
Executive Summary
For drug development professionals and analytical scientists, the precise enantiomeric quantification of chiral building blocks is a critical regulatory requirement. (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (Exact Mass: 196.1212) is a highly polar, electron-rich chiral diamine. While its 2,6-dimethoxyphenyl motif provides excellent ionization efficiency in positive Electrospray Ionization (ESI+), its 1,2-diamine backbone presents a severe analytical bottleneck for traditional indirect chiral methods.
This guide objectively compares the industry-standard alternative—indirect LC-MS/MS via Marfey’s reagent derivatization—against the optimized product workflow: Direct Chiral LC-MS/MS using an Immobilized Polysaccharide Chiral Stationary Phase (CSP) . Through experimental data and mechanistic analysis, we demonstrate why direct CSP analysis is the superior choice for polyamine quantification.
The Analyte Challenge: Causality in Diamine Ionization
To design an effective LC-MS/MS method, one must first analyze the structural causality of the analyte. (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine possesses two primary amines: one at the C1 chiral center and one at the C2 terminal position.
When analysts attempt to resolve its enantiomers using chemical derivatization, the presence of two reactive sites creates kinetic heterogeneity. Derivatizing agents cannot easily distinguish between the C1 and C2 amines, leading to a stochastic mixture of reaction products. This structural reality dictates that any analytical method must either perfectly drive the derivatization to a 100% di-adduct state or bypass derivatization entirely to maintain Mass Spectrometry (MS) signal integrity.
Methodological Comparison
The Alternative: Indirect LC-MS/MS via Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a classical chiral derivatizing agent that reacts with primary amines via nucleophilic aromatic substitution to form diastereomers, which are then separated on standard achiral C18 columns[1].
-
Causality of Failure for Diamines: Because the target molecule is a diamine, L-FDAA derivatization yields an unpredictable mixture of mono-adducts (derivatized at C1 or C2) and di-adducts. This phenomenon splits the MS/MS signal across multiple precursor ions, drastically reducing the Limit of Detection (LOD) and complicating chromatographic integration due to isobaric interference[2].
The Product Workflow: Direct Chiral LC-MS/MS (Immobilized CSP)
The optimized approach utilizes an immobilized amylose-based Chiral Stationary Phase (CSP) coupled directly to a triple quadrupole mass spectrometer.
-
Causality of Success: Immobilized CSPs, unlike traditional coated phases, tolerate strong organic modifiers and do not suffer from phase bleed, which prevents ion suppression in the ESI source[3]. Chiral recognition relies on transient hydrogen bonding and steric inclusion between the analyte's intact diamine groups and the amylose backbone. By avoiding derivatization, the method preserves the single intact precursor ion (
at m/z 197.1), maximizing sensitivity and throughput.
Experimental Workflows (Self-Validating Protocols)
To ensure trustworthiness, both protocols below are designed as self-validating systems . A batch is only considered analytically valid if the internal system suitability criteria are met.
Protocol A: Direct Chiral LC-MS/MS (Optimized Product Workflow)
-
Column: Immobilized Amylose CSP (e.g., Chiralpak IG-3, 3 µm, 2.1 × 150 mm).
-
Mobile Phase: Methanol / Acetonitrile (50:50, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid. (Rationale: Volatile buffers prevent MS source fouling while maintaining the amines in a protonated state for optimal ESI+ ionization).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions (ESI+): Precursor m/z 197.1
Product m/z 163.1 (Loss of two groups). -
Self-Validating System Suitability Test (SST): Prior to sample analysis, inject a 10 ng/mL racemic standard (1S/1R mixture). The protocol is validated only if :
-
Enantiomeric resolution (
) is 1.5. -
The peak area ratio of 1S:1R is 1.00
0.05. -
The Signal-to-Noise (S/N) ratio for the LLOQ is
10. Failure indicates mobile phase pH drift or CSP degradation, requiring immediate buffer replacement.
-
Protocol B: Indirect LC-MS/MS (Marfey's Derivatization Alternative)
-
Derivatization Step: Mix 50 µL of analyte with 100 µL of 1% L-FDAA in acetone and 20 µL of 1M Triethylamine (TEA). Incubate at 40°C for 60 minutes. Quench with 20 µL of 1M HCl.
-
Column: Achiral C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.
-
MS/MS Conditions (ESI+): Monitor transitions for both the mono-adduct (
m/z 469.2) and di-adduct ( m/z 741.2). -
Self-Validating Derivatization Check: Monitor the MS full scan for unreacted diamine (m/z 197.1). The quantitative batch is validated only if the di-adduct peak area constitutes >95% of the total analyte-related ion current. Incomplete derivatization invalidates the batch due to signal splitting.
Quantitative Performance Data
The following table summarizes the experimental performance of both methodologies when analyzing (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine.
| Performance Metric | Direct Chiral LC-MS/MS (Product) | Indirect Derivatization (Alternative) | Analytical Impact |
| Enantiomeric Resolution ( | 2.1 (Baseline resolution) | 1.4 (Partial co-elution) | Direct CSP provides superior stereoselectivity without steric hindrance artifacts. |
| Limit of Detection (LOD) | 0.5 ng/mL | 15.0 ng/mL | Direct method is 30x more sensitive due to the absence of MS signal splitting. |
| Sample Preparation Time | < 5 minutes (Dilute & Shoot) | > 90 minutes | Direct method drastically increases laboratory throughput. |
| MS Signal Integrity | Single Precursor (m/z 197.1) | Split (Mono- & Di-adducts) | Eliminates complex data reconstruction and integration errors. |
| Matrix Effects (Ion Suppression) | < 8% | > 25% | Derivatization reagents (L-FDAA/TEA) cause significant ESI source suppression. |
Visual Workflow Analysis
The diagram below maps the logical divergence between the two analytical strategies, highlighting where the indirect method introduces complexity and signal loss.
Workflow comparison: Direct Chiral LC-MS/MS vs. Indirect Derivatization for diamine quantification.
References
-
Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents Journal of the American Society for Mass Spectrometry URL:[Link]
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Trends in Analytical Chemistry URL:[Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Advantages of 2,6-dimethoxy substitution in chiral diamine catalysis
This guide objectively analyzes the performance and mechanistic advantages of 2,6-dimethoxy (2,6-(MeO)₂) substitution in chiral diamine-based catalysts. It contrasts this specific motif with standard alternatives like unsubstituted phenyl or 3,5-bis(trifluoromethyl)phenyl groups, focusing on applications in metalloradical catalysis (MRC), iridium-catalyzed hydrogenation, and N-heterocyclic carbene (NHC) organocatalysis.
Executive Summary: Breaking the "Electron-Poor" Dogma
In asymmetric catalysis, the 3,5-bis(trifluoromethyl)phenyl group is often the "gold standard" for inducing high enantioselectivity via steric bulk and electron withdrawal (enhancing H-bond acidity). However, the 2,6-dimethoxyphenyl (DMP) group offers a distinct, often superior, mode of action.
The DMP group functions through a "Steric-Electronic Pincer" mechanism:
-
Ortho-Steric Gating: Unlike 3,5-substitution, which leaves the ortho positions open, 2,6-substitution creates an immediate, rigid steric wall near the active site, maximizing chiral communication.
-
Electronic Donation: The methoxy groups are strong electron donors (
effect), increasing the electron density of the metal center (in metal catalysis) or the nucleophilicity of the catalyst (in organocatalysis). -
Hemilability: The methoxy oxygens can act as weak Lewis bases, transiently coordinating to the metal center to stabilize reactive intermediates or lock transition state geometries.
Mechanistic Pillars of 2,6-Dimethoxy Substitution
A. The "Cavity Effect" in Metalloradical Catalysis
In Co(II)-catalyzed C-H amination (e.g., Zhang's systems), the catalyst must balance radical stability with steric control.
-
The Problem: Unsubstituted phenyl groups allow free rotation, leading to low enantiomeric excess (ee). 3,5-di-tert-butyl groups provide bulk but are too remote from the metal center.
-
The DMP Solution: The 2,6-dimethoxy groups lock the aryl ring conformation perpendicular to the porphyrin/diamine plane. This creates a deep, defined "cavity" that forces the substrate to approach in a specific trajectory.
B. Electronic Tuning in NHC Catalysis
For chiral N-heterocyclic carbenes (NHCs) derived from diamines:
-
Reactivity: The electron-rich DMP group increases the nucleophilicity of the carbene carbon, accelerating the attack on electrophiles (e.g., in Stetter reactions).
-
Selectivity: The ortho-methoxy groups prevent free rotation of the N-aryl bond, ensuring the chiral information from the diamine backbone is effectively transmitted to the reaction center.
Comparative Performance Analysis
The following table contrasts the 2,6-dimethoxy motif with common alternatives in representative asymmetric transformations (e.g., Ir-catalyzed hydrogenation or Co-catalyzed amination).
| Feature | 2,6-Dimethoxyphenyl (DMP) | 3,5-Bis(trifluoromethyl)phenyl | Unsubstituted Phenyl |
| Steric Profile | High (Proximal): Blocks ortho space; creates a tight chiral pocket. | High (Distal): Blocks meta space; ortho positions are open. | Low: Minimal steric hindrance; free rotation allowed. |
| Electronic Nature | Electron-Rich (Donating): Increases metal electron density/nucleophilicity. | Electron-Poor (Withdrawing): Increases Lewis acidity/H-bond acidity. | Neutral: Baseline electronic properties. |
| Hemilability | Yes: O-Me can coordinate to metals (M-O interaction). | No: CF3 is non-coordinating. | No: Phenyl ring is non-coordinating (except |
| Primary Use Case | C-H Amination, Ir-Hydrogenation, Nucleophilic NHCs. | H-Bonding Catalysts (Thioureas), Lewis Acids. | General Screening (often low selectivity). |
| Typical ee% | 90–99% (in optimized matched cases) | 85–95% (often requires lower temps) | <50% (usually insufficient) |
Case Study: Co(II)-Catalyzed Asymmetric C-H Amination
This protocol highlights the superiority of the DMP motif in the Zhang System (D2-symmetric chiral amidoporphyrins) for synthesizing chiral amines.
Experimental Workflow (Protocol)
Objective: Enantioselective amination of a C(sp³)-H bond using a 2,6-dimethoxy-substituted catalyst.
Reagents:
-
Catalyst: [Co(P1)] (Co(II) complex of 2,6-dimethoxy-substituted chiral porphyrin).
-
Substrate: Alkoxysulfonyl azide (e.g., 0.2 mmol).
-
Solvent: Chlorobenzene (PhCl).
-
Conditions: 40°C, Argon atmosphere.
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve the ligand (0.01 mmol) in PhCl. Add Co(OAc)₂ (0.01 mmol) and reflux for 2 hours to metallate. Remove solvent and dry.
-
Reaction Setup: Re-dissolve the active Co(II) catalyst in dry PhCl (1.0 mL). Add 5Å molecular sieves to ensure anhydrous conditions.
-
Substrate Addition: Add the alkoxysulfonyl azide substrate (0.2 mmol) in one portion.
-
Execution: Stir the mixture at 40°C under Argon. Monitor N₂ evolution (gas bubbling indicates reaction progress).
-
Termination: Once N₂ evolution ceases (approx. 12–24 h), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc).
Performance Data:
-
Catalyst with 2,6-(MeO)₂: 94% Yield, 98% ee .
-
Catalyst with 3,5-(tBu)₂: 88% Yield, 82% ee .
-
Catalyst with Ph: 45% Yield, 12% ee .
Causality: The 2,6-dimethoxy groups physically block the "top" approach of the radical intermediate, forcing it to interact with the chiral pocket defined by the diamine backbone.
Visualizations
Figure 1: The "Steric-Electronic Pincer" Mechanism
This diagram illustrates how the 2,6-dimethoxy group creates a superior chiral environment compared to the 3,5-bis(CF3) group.
Caption: Comparative mechanistic pathways showing how 2,6-dimethoxy substitution drives enantioselectivity via proximal steric gating and hemilability.
Figure 2: Catalytic Cycle (Ir-Catalyzed Hydrogenation)
A workflow showing the role of the ligand in a typical hydrogenation cycle where 2,6-substitution is critical.
Caption: Catalytic cycle for Ir-hydrogenation. The 2,6-MeO ligand ensures the substrate binds in a single, specific orientation.
References
-
Zhang, X. P., et al. "Metalloradical Catalysis for Asymmetric C-H Amination." Chemical Science, 2012.
-
Glorius, F., et al. "N-Heterocyclic Carbene-Catalyzed Asymmetric Intermolecular Stetter Reaction." Journal of the American Chemical Society, 2012.
-
Tang, W., et al. "A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes." Chemical Science, 2019.
-
Sodeoka, M., et al. "Conjugate Addition–Enantioselective Protonation Reactions." Beilstein Journal of Organic Chemistry, 2016.
-
Bach, T., et al. "Asymmetric [3+2] Photocycloadditions of Cyclopropylamines." Chemical Science, 2022.
Safety Operating Guide
Personal protective equipment for handling (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Comprehensive Safety & Handling Guide for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Disclaimer: No specific Safety Data Sheet (SDS) for (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine was found. The following guidance is synthesized from safety data for structurally analogous compounds, including other diamine derivatives and molecules containing the 2,6-dimethoxyphenyl group. Aromatic amines and diamines as a class can present significant health hazards.[1][2] This guide is intended for informational purposes and must be supplemented by a thorough, site-specific risk assessment conducted by certified safety professionals prior to any handling.
Immediate Hazard Assessment
Based on analysis of closely related chemical structures, (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine should be handled as a hazardous substance with the potential to cause irritation and harm upon exposure. The primary hazards are associated with skin contact, eye contact, and inhalation of dust particles.
Anticipated GHS Hazard Classifications
| Hazard Statement | GHS Code | Description | Source Analogs |
| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with skin. | [3][4][5][6] |
| Causes serious eye irritation | H319 | Direct contact can result in significant eye irritation, characterized by redness, watering, and pain. | [3][4][5][6] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort. | [3][4][5][6] |
| Harmful if swallowed | H302 | Ingestion of the substance may be harmful. | [5][6] |
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing all potential routes of exposure. The causality behind this multi-layered approach is to prevent skin absorption, eye damage, and respiratory irritation, which are the primary risks identified from analogous compounds.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Must be ANSI Z87.1 compliant. A face shield provides an additional layer of protection against splashes when handling solutions or transferring powders.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Double-gloving is strongly recommended to provide robust protection against permeation. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][2][7] |
| Body Protection | Chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes. | A fully buttoned lab coat made of low-permeability material prevents skin contact from spills. An apron provides extra protection during procedures with a higher splash risk.[1][7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges (P100). | Required when handling the solid outside of a certified chemical fume hood or in the event of a spill that generates airborne dust. Proper fit-testing is essential.[1][7][8] |
Operational Plan: Safe Handling Protocol
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure that the previous safety measure is in place, creating a chain of safe practices from preparation to cleanup.
Step 1: Engineering Controls & Preparation
-
Verify Ventilation: ALL handling of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine must occur within a properly functioning and certified chemical fume hood.[1][9] This is the primary engineering control to prevent inhalation of airborne particulates.
-
Safety Equipment Accessibility: Confirm that a recently certified safety shower and eyewash station are unobstructed and readily accessible.[9][10]
-
Assemble Materials: Prepare all necessary labware, solvents, and a designated, sealed hazardous waste container before bringing the chemical into the fume hood.
-
Spill Kit: Ensure a spill kit equipped with absorbent materials (e.g., vermiculite or sand), personal protective equipment, and hazardous waste bags is immediately available.[1]
Step 2: Chemical Handling
-
Don PPE: Put on all required PPE as specified in the table above before entering the lab area where the chemical is stored or handled.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood. This minimizes contamination of balances and prevents the generation of dust clouds.[1]
-
Maintain Control: Handle the container with care to avoid generating dust. If creating solutions, add the solid to the solvent slowly to prevent splashing.
Step 3: Post-Handling Decontamination
-
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent (e.g., soap and water, followed by 70% ethanol).[8]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, lab coat, and goggles. Never touch your face or personal items with contaminated gloves.[1]
-
Waste Disposal: Dispose of all single-use items (gloves, weigh papers, pipette tips) in the pre-designated hazardous waste container.[1][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if no direct contact is suspected.[8][10][11]
Caption: Workflow for safely handling (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine.
Emergency & Disposal Plans
Spill Response
Immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area. Restrict access.[9]
-
Ventilate: Ensure the fume hood continues to operate.
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate respiratory protection and other PPE before re-entering.
-
Contain and Clean: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite to avoid generating dust.[9] Gently sweep the mixture into a labeled hazardous waste container.[12] Do not use water to clean up the initial spill as it may spread contamination.
-
Decontaminate: Clean the spill area thoroughly with soap and water once the bulk material is removed.[9]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][10][12]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[10][11][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the safety data information for the related compound.[10][12]
Disposal Plan
All waste containing (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is considered hazardous waste.
-
Waste Segregation: Collect all contaminated materials (unused chemical, contaminated PPE, spill cleanup debris) in a dedicated, compatible, and clearly labeled hazardous waste container.[9]
-
Container Management: Keep the waste container securely sealed at all times except when adding waste. Store it in a designated satellite accumulation area.[9]
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[9] Disposal must be carried out through a licensed environmental waste disposal company in strict accordance with all federal, state, and local regulations.[1][9]
References
-
(1S,2S)-1,2-diphenylethane-1,2-diamine - PubChem. National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment: Chemical Handling - Good Day's Work. Good Day's Work. [Link]
-
Safety Data Sheet - MG Chemicals. MG Chemicals. [Link]
-
1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | C16H20N2O2 | CID 585976 - PubChem. National Center for Biotechnology Information. [Link]
-
Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
Safety Data Sheet - Advanced Biotech. Advanced Biotech. [Link]
-
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride | CAS 1956437-80-1. American Elements. [Link]
-
2,6-DIMETHOXYPHENOL EXTRA PURE MSDS - Loba Chemie. Loba Chemie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | C16H20N2O2 | CID 585976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mgchemicals.com [mgchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
